Butyl zirconate
Description
Significance of Zirconium Alkoxides in Modern Chemistry
Zirconium alkoxides, a class of organometallic compounds, have garnered considerable attention in modern chemistry due to their versatile reactivity and utility as precursors for a wide array of materials. These compounds, characterized by a central zirconium atom bonded to one or more alkoxy groups, are instrumental in the production of zirconium-based materials such as ceramics, coatings, and catalysts. chemimpex.com Their ability to undergo hydrolysis and condensation reactions in a controlled manner makes them ideal for sol-gel processes, enabling the synthesis of high-purity, homogeneous materials with tailored properties. scielo.bracs.org The reactivity of zirconium alkoxides can be fine-tuned by varying the alkyl group, influencing factors like steric hindrance and electronic effects, which in turn dictates the structure and properties of the final material. rsc.orgnih.gov This tunability is a cornerstone of their significance, allowing for the rational design of materials with specific functionalities.
Academic Research Context of Zirconium Butoxide and its Derivatives
Within the family of zirconium alkoxides, Zirconium butoxide, specifically Zirconium n-butoxide and its isomers like tert-butoxide, holds a prominent position in academic research. ontosight.aichemicalbook.comcymitquimica.com Its importance stems from its role as a precursor in the synthesis of zirconia (ZrO2) and other zirconium-based materials through methods like the sol-gel process and chemical vapor deposition (CVD). ontosight.aiacs.org Researchers are actively exploring its derivatives to create advanced materials with enhanced properties. For instance, the modification of zirconium butoxide with other ligands or its use in the formation of heterometallic alkoxides opens up pathways to novel materials with unique catalytic, optical, and mechanical characteristics. mdpi.comacs.org The study of its polymerization catalysis, particularly in ring-opening polymerization of lactones, further highlights its relevance in the development of biodegradable polymers. mdpi.comhw.ac.uk
Structure
2D Structure
Properties
CAS No. |
1071-76-7 |
|---|---|
Molecular Formula |
C4H10OZr |
Molecular Weight |
165.34 g/mol |
IUPAC Name |
butan-1-ol;zirconium |
InChI |
InChI=1S/C4H10O.Zr/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI Key |
SKFIUGUKJUULEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Zr+4] |
Other CAS No. |
1071-76-7 |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant |
Related CAS |
55295-97-1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Zirconium Butoxide
Routes to Zirconium Butoxide and Related Zirconium Alkoxides
The synthesis of zirconium butoxide can be achieved through several distinct chemical routes, each starting from different zirconium precursors. The choice of method often depends on the desired purity, scale, and the specific butoxide isomer required.
Synthesis from Zirconium Halides (e.g., Zirconium(IV) Chloride)
A foundational method for preparing zirconium alkoxides, including butoxides, involves the reaction of zirconium(IV) chloride (ZrCl₄) with the corresponding alcohol. smolecule.com A key challenge in this synthesis is the formation of hydrogen chloride (HCl) as a byproduct, which can lead to incomplete substitution and potential hydrolysis. To drive the reaction to completion, a base is required to neutralize the HCl. Anhydrous ammonia (B1221849) is commonly used for this purpose, leading to the precipitation of ammonium (B1175870) chloride (NH₄Cl), which can be removed by filtration. chemrxiv.orgnih.gov
The general reaction is as follows: ZrCl₄ + 4 R-OH + 4 NH₃ → Zr(OR)₄ + 4 NH₄Cl
This "ammonia method" is effective for producing various zirconium alkoxides. chemrxiv.org For instance, zirconium n-butoxide can be prepared by reacting ZrCl₄ with n-butanol in the presence of a base. smolecule.com However, the reaction with tertiary alcohols like tert-butanol (B103910) can be problematic, sometimes leading to incomplete substitution. rsc.org
Synthesis from Zirconium Amides (e.g., Zirconium Diethylamide)
A cleaner and often more convenient route to high-purity zirconium alkoxides is through the alcoholysis of zirconium amides, such as tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄). chemrxiv.orgrsc.org This method is a ligand exchange reaction where the dialkylamido ligands are replaced by alkoxide groups upon reaction with an alcohol. A significant advantage is that the only byproduct is the volatile diethylamine (B46881) (HNEt₂), which is easily removed from the reaction mixture. rsc.orgresearchgate.net This route avoids the formation of solid byproducts like ammonium chloride and prevents hydrolysis issues that can arise when starting from metal halides. rsc.org
The synthesis of zirconium tert-butoxide from Zr(NEt₂)₄ is a well-documented example. rsc.org The precursor Zr(NEt₂)₄ itself is synthesized from ZrCl₄ and lithium diethylamide. rsc.org The subsequent reaction with tert-butanol is typically performed in a dry, inert atmosphere to yield the desired product. rsc.org
Table 1: Representative Synthesis Parameters for Zirconium tert-Butoxide from Zr(NEt₂)₄
| Parameter | Details | Source |
|---|---|---|
| Zirconium Precursor | Tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄) | rsc.org |
| Alcohol | tert-butanol (typically 8 equivalents) | rsc.org |
| Solvent | Dry toluene (B28343) | rsc.org |
| Reaction Conditions | Dropwise addition of alcohol to a cooled solution of the amide, followed by stirring at room temperature. | rsc.org |
| Purification | Vacuum distillation | chemrxiv.orgrsc.org |
| Typical Yield | ~71% | |
Alcohol Interchange Methods
Alcohol interchange, or alcoholysis, is another important route for synthesizing zirconium alkoxides. rsc.orggoogle.com This method starts with a readily available zirconium alkoxide, often zirconium isopropoxide (Zr(OⁱPr)₄), and exchanges the isopropoxide groups with other alkoxy groups by reacting it with a different alcohol. rsc.orggoogle.com
The general equilibrium is: Zr(OⁱPr)₄ + 4 R-OH ⇌ Zr(OR)₄ + 4 ⁱPrOH
To drive the reaction towards the desired product, the equilibrium must be shifted to the right. This is typically achieved by using the new alcohol (R-OH) in large excess and removing the more volatile isopropanol (B130326) by fractional distillation. rsc.orggoogle.com This technique has been successfully used to produce zirconium n-butoxide, sec-butoxide (B8327801), and tert-butoxide in high yields. rsc.org However, for tertiary alkoxides like zirconium tert-butoxide, the exchange from an ethoxide precursor may not proceed to completion. rsc.org
Purity Considerations and Their Impact on Subsequent Reactions
The purity of zirconium butoxide precursors is of paramount importance as it directly influences the reproducibility and outcome of subsequent chemical processes, particularly in materials synthesis. chemrxiv.orgnih.gov Commercially available zirconium alkoxides often exhibit significant supplier-to-supplier and batch-to-batch variability. nih.govresearchgate.net Impurities can manifest as a yellowish coloration instead of a white solid (for isopropoxides) or turbidity in what should be a transparent liquid (for tert-butoxides). nih.govresearchgate.net
These impurities, which can include residual chlorides, unreacted starting materials, or partially hydrolyzed species, can act as inhibitors or catalysts, altering reaction pathways. chemrxiv.org In the synthesis of oxide nanocrystals, for example, precursor purity is critical for achieving control over particle size and morphology. nih.gov The use of impure precursors can lead to inconsistent results, making reproducible syntheses challenging. chemrxiv.org Therefore, it is often recommended to purify commercial products by methods such as vacuum distillation or recrystallization before use to ensure a reliable supply of high-quality precursor. nih.gov
Chemical Modification of Zirconium Butoxide Precursors
Zirconium butoxide is not only a precursor for zirconium oxide but also a starting material for creating more complex, modified zirconium compounds through ligand exchange reactions.
Ligand Exchange Reactions with Chelating Ligands (e.g., Acetylacetone (B45752), Aminoalcohols)
Chelating ligands, which can form multiple bonds with the zirconium center, are often used to modify zirconium alkoxides. This modification can alter the precursor's reactivity, solubility, and stability, particularly towards hydrolysis.
Acetylacetone (AcAc): The reaction of zirconium butoxide with acetylacetone has been studied to understand the formation of building units for zirconia-based materials via sol-gel routes. nih.gov Theoretical and spectroscopic studies of a zirconium butoxide precursor modified with acetylacetone show the formation of various monomeric and dimeric complexes upon hydrolysis and condensation. nih.gov The acetylacetonate (B107027) ligand coordinates to the zirconium atom, influencing the structure of the resulting gel material. nih.gov The addition of acetylacetone to zirconium alkoxides can result in the formation of dimeric species like [Zr(OR)₃(acac)]₂, which can have limited stability and transform into the more robust Zr(acac)₄.
Aminoalcohols: Zirconium butoxide readily reacts with aminoalcohols, which are bidentate ligands that can chelate to the metal center via both their alcohol and amino functionalities. The reaction of zirconium tert-butoxide (Zr(OBuᵗ)₄) with aminoalcohols such as 2-dimethylaminoethanol (Hdmae) in n-hexane leads to the formation of mixed-ligand complexes. rsc.org For example, the reaction with two equivalents of Hdmae yields [Zr(OBuᵗ)₂(dmae)₂]. rsc.org Similarly, reactions with other aminoalcohols produce various binuclear complexes, demonstrating that the simple alkoxide can be converted into more elaborate molecular structures. rsc.org These modified precursors can exhibit different reactivity and are of interest for the deposition of metal oxide films.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Zirconium Butoxide | Zr(OC₄H₉)₄ |
| Zirconium(IV) Chloride | ZrCl₄ |
| Zirconium Diethylamide / Tetrakis(diethylamido)zirconium(IV) | Zr(N(C₂H₅)₂)₄ |
| Zirconium Isopropoxide | Zr(OCH(CH₃)₂)₄ |
| Zirconium n-butoxide | Zr(O(CH₂)₃CH₃)₄ |
| Zirconium sec-butoxide | Zr(OCH(CH₃)C₂H₅)₄ |
| Zirconium tert-butoxide | Zr(OC(CH₃)₃)₄ |
| Acetylacetone | C₅H₈O₂ |
| 2-dimethylaminoethanol | C₄H₁₁NO |
| n-butanol | C₄H₁₀O |
| tert-butanol | C₄H₁₀O |
| Isopropanol | C₃H₈O |
| Hydrogen Chloride | HCl |
| Ammonia | NH₃ |
| Ammonium Chloride | NH₄Cl |
| Lithium diethylamide | LiN(C₂H₅)₂ |
| Diethylamine | HN(C₂H₅)₂ |
| Toluene | C₇H₈ |
Formation of Heteroleptic Zirconium Alkoxide Derivatives
Heteroleptic zirconium alkoxides, which contain more than one type of alkoxide or other ligand attached to the zirconium center, are synthesized to tune the precursor's properties for various applications. Starting with a homoleptic precursor like zirconium butoxide, these derivatives are typically formed through alcoholysis, ligand exchange reactions, or reactions with other metal alkoxides to form heterobimetallic species.
A key strategy for modifying zirconium butoxide is the introduction of chelating ligands, such as amino alcohols. These reactions can lead to new, stable precursor molecules with altered reactivity and solubility. For instance, the modification of zirconium tert-butoxide with amino alcohols like 1-dimethylamino-2-propanol (B140979) (HDMAP) has been shown to produce dimeric, heteroleptic zirconium aminoalkoxide derivatives. d-nb.inforesearchgate.net The stoichiometry of the reactants plays a crucial role in determining the final product.
Research has demonstrated that reacting zirconium t-butoxide with 1.5 equivalents of HDMAP in toluene yields a solid product, Zr₂(DMAP)₃(OᵗBu)₅. d-nb.inforesearchgate.net Increasing the amount of the amino alcohol to 2 equivalents leads to a liquid derivative, Zr₂(DMAP)₄(OᵗBu)₄. d-nb.inforesearchgate.net These studies highlight that the bulky tert-butoxide group influences the composition of the resulting stable complexes. d-nb.info The resulting heteroleptic derivatives often feature dimeric structures, a common characteristic for zirconium alkoxides. d-nb.info
The synthesis of these complexes can be summarized as follows:
Table 1: Synthesis of Heteroleptic Zirconium Aminoalkoxides from Zirconium t-Butoxide
| Zirconium Precursor | Reactant (Ligand) | Molar Ratio (Zr:Ligand) | Resulting Heteroleptic Derivative | Physical State |
|---|---|---|---|---|
| Zirconium t-butoxide | 1-dimethylamino-2-propanol (HDMAP) | 1:1.5 | Zr₂(DMAP)₃(OᵗBu)₅ | Solid |
| Zirconium t-butoxide | 1-dimethylamino-2-propanol (HDMAP) | 1:2 | Zr₂(DMAP)₄(OᵗBu)₄ | Liquid |
Data sourced from references d-nb.inforesearchgate.net.
Another pathway to heteroleptic derivatives is through alcohol exchange (alcoholysis), where the butoxy groups on the zirconium are partially or fully replaced by other alkoxy groups by reacting zirconium butoxide with a different alcohol. chemrxiv.orgrsc.org This method is particularly effective when the incoming alcohol has a higher boiling point. chemrxiv.org Transesterification, reacting the alkoxide with an acetate (B1210297) ester of the desired alcohol, can also be employed, especially when the boiling points of the alcohols are similar. chemrxiv.orgrsc.org
Furthermore, zirconium butoxide can react with other types of ligands, such as β-diketonates like acetylacetone (acacH), to form heteroleptic species. The addition of acetylacetone to zirconium alkoxide precursors can result in dimeric complexes with the general formula [Zr(OR)₃(acac)]₂. researchgate.net
The reaction of zirconium butoxide with functional monomers can also produce heteroleptic systems. For example, its reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) leads to the formation of inorganic-organic hybrid materials where the HEMA is linked to the zirconium center. capes.gov.br
The synthesis of heterobimetallic alkoxides containing butoxide ligands represents another class of heteroleptic derivatives. While not always starting directly from zirconium butoxide, these syntheses illustrate the incorporation of butoxide groups into more complex structures. For example, heterobimetallic derivatives of the type [Sn{Zr₂(OPrⁱ)₉}₂(OBu)₂] have been synthesized. This demonstrates the versatility of alkoxide chemistry in creating complex molecular precursors for advanced materials.
Table 2: Examples of Synthesized Heteroleptic Zirconium Derivatives
| Derivative Type | Example Compound | Precursors | Key Finding | Reference(s) |
|---|---|---|---|---|
| Aminoalkoxide | Zr₂(DMAP)₃(OᵗBu)₅ | Zirconium t-butoxide, HDMAP | Formation of a stable, solid, dimeric complex. | d-nb.inforesearchgate.net |
| Aminoalkoxide | Zr₂(DMAP)₄(OᵗBu)₄ | Zirconium t-butoxide, HDMAP | Formation of a liquid, dimeric complex. | d-nb.inforesearchgate.net |
| Acetylacetonate | [Zr(OR)₃(acac)]₂ (general) | Zirconium alkoxide, Acetylacetone | Forms dimeric species with limited stability in solution. | researchgate.net |
Structural Elucidation and Solution Phase Behavior of Zirconium Butoxide Complexes
Investigation of Solution-Phase Oligomeric and Polymeric Species
In solution, zirconium butoxide primarily exists as polynuclear complexes, with tetrameric units being a fundamental building block. researchgate.net These tetramers are not static and can undergo further oligomerization to form larger particles. researchgate.net The structure of these complexes has been a subject of intense study, with different models proposed based on various analytical techniques.
One model describes the basic structural unit as an asymmetric tetramer. researchgate.net In this arrangement, zirconium atoms are linked by a combination of double and single oxygen bridges from the butoxide ligands. researchgate.net This leads to varying Zr-Zr distances within the tetramer. researchgate.net These tetrameric units can then interconnect, forming larger oligomeric structures. For instance, a proposed model suggests that six of these tetramers can assemble into a larger structural unit. researchgate.net
The concentration of the zirconium butoxide solution plays a role in the extent of oligomerization. In n-butanol, for example, tetramers can aggregate to form particles with diameters around 80 Å. researchgate.net The primary particles, including their solvate shell, have been observed to have a diameter of approximately 28.9 Å and can further aggregate into larger, anisotropic structures. researchgate.net
Zirconium oxo clusters are a significant feature of zirconium butoxide chemistry in solution. These clusters are polynuclear species containing Zr-O-Zr linkages and can be formed through hydrolysis and condensation reactions. The presence of these clusters has been confirmed in various studies and they are considered key intermediates in the formation of zirconia-based materials. researchgate.netrsc.org
The formation of zirconium oxo clusters can be influenced by the reaction conditions. For example, the reaction of zirconium n-butoxide with carboxylic acids like methacrylic acid or acetic acid leads to the formation of well-defined oxo clusters. rsc.orgrsc.org Specifically, reacting zirconium butoxide with an excess of acetic acid can produce a Zr12-acetate cluster, which is a dimer of a Zr6 unit. rsc.org Similarly, the reaction with methacrylic acid can yield crystalline oxozirconium (B3365124) clusters with the formula M4O2(OMc)12 (where M=Zr and OMc is the methoxyacrylate ligand). rsc.org
These oxo clusters are not merely byproducts but play an active role in catalytic processes. researchgate.net Studies have shown that even in reactions where homogeneous zirconium alkoxides are used as catalysts, oxo clusters are the active catalytic species. researchgate.net For instance, dodeca- and hexazirconium oxo clusters have been identified as the active species in direct amidation reactions. researchgate.net The structure of these clusters, such as the triangular Zr3(μ3-O)(OR)10(ROH) core, has been described in detail. researchgate.net The content of such oxo-alkoxide species in commercial zirconium n-butoxide has been estimated to be around 35%.
Formation of Tetrameric Units and Higher Oligomers
Advanced Spectroscopic and Diffraction Techniques for Solution Structure
A variety of advanced analytical techniques are employed to probe the complex structures of zirconium butoxide in solution.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS spectroscopy is a powerful tool for determining the local atomic structure around zirconium atoms in both solution and solid states. researchgate.netresearchgate.net It provides direct structural data, such as interatomic distances and coordination numbers. researchgate.net
Studies using EXAFS on zirconium butoxide solutions in n-butanol have revealed the presence of tetrameric units. researchgate.net The analysis of EXAFS data has led to models of an asymmetric tetramer with different Zr-Zr distances, such as 3.3 Å and 3.5 Å, and a longer distance of 3.9 Å between zirconium atoms of neighboring tetramers. researchgate.netresearchgate.net These variations in bond lengths are attributed to the different bridging modes of the butoxide ligands (single or double bridges). researchgate.net
The technique has also been used to follow the formation of zirconium oxo clusters in real-time. For example, during the reaction of zirconium n-butoxide with methacrylic acid, EXAFS data showed an increase in the coordination number of the Zr backscatterer and a shortening of the mean Zr-Zr distance, indicating cluster formation. desy.de
Table 1: Structural Parameters of Zirconium Species from EXAFS
| Species/Condition | Zr-Zr Distance (Å) | Zr Coordination Number (N) | Reference |
| Zirconium n-butoxide (asymmetric tetramer) | 3.3, 3.5 | - | researchgate.net |
| Inter-tetramer distance in solution | 3.9 | - | researchgate.net |
| After reaction with methacrylic acid | 3.42 | 1.5 | desy.de |
| Crystalline Zr6(OH)4O4(OMc)12 cluster | - | 4 | desy.de |
Data compiled from published research articles.
Small-Angle X-ray Scattering (SAXS) Analysis
In conjunction with EXAFS, SAXS studies of zirconium butoxide in n-butanol have confirmed the tendency of tetramers to oligomerize into larger particles with diameters up to 80 Å. researchgate.net The analysis of SAXS data can distinguish between primary particles and larger aggregates. For instance, primary particles with a diameter of about 28.9 Å have been identified, which then form larger, anisotropic structures. researchgate.net The shape of the clusters in zirconia sols derived from zirconium precursors has been modeled using a length-polydisperse cylindrical form factor. utwente.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
NMR spectroscopy is a fundamental tool for characterizing the structure and dynamics of zirconium butoxide complexes in solution. researchgate.netchemrxiv.org Both ¹H and ¹³C NMR provide detailed information about the butoxide ligands and their chemical environment.
¹H NMR spectra of zirconium tert-butoxide in C6D6 show a characteristic singlet for the 36 protons of the tert-butoxide groups. chemrxiv.org Similarly, the ¹³C NMR spectrum displays signals corresponding to the quaternary and methyl carbons of the tert-butoxide ligands. chemrxiv.org For zirconium sec-butoxide (B8327801), the NMR spectra are more complex, reflecting the different chemical environments of the protons and carbons in the sec-butoxy groups. researchgate.netrsc.org
NMR is also instrumental in studying the presence of different species in commercial zirconium butoxide solutions. For example, ¹H NMR analysis of zirconium n-butoxide has shown a number of unresolved peaks in the waxy liquid phase, while the solid phase shows the expected four signals for the butoxide ligands, sometimes with an additional signal indicating the presence of hydroxo species. researchgate.net The presence of oxo-alkoxide species, such as a triangular Zr3O(OR)10 unit, has also been inferred from NMR data. researchgate.net
Table 2: Representative NMR Data for Zirconium Butoxide Compounds
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Reference |
| Zirconium(IV) tert-butoxide | C6D6 | ¹H | 1.32 (s, 36H) | chemrxiv.org |
| Zirconium(IV) tert-butoxide | C6D6 | ¹³C | 75.3, 33.1 | chemrxiv.org |
| Zirconium(IV) sec-butoxide | C6D6 | ¹H | Multiple signals | researchgate.netrsc.org |
| Zirconium(IV) sec-butoxide | C6D6 | ¹³C | Multiple signals | researchgate.netrsc.org |
Note: 's' denotes a singlet peak. The complexity of sec-butoxide spectra prevents simple tabulation.
Theoretical and Computational Approaches to Structural Understanding
Theoretical and computational methods are indispensable for elucidating the complex structures and dynamic behavior of zirconium butoxide derivatives in various environments. These approaches provide molecular-level insights that are often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) Calculations of Cluster Structures
Density Functional Theory (DFT) has become a cornerstone for investigating the geometric and electronic structures of zirconium-based clusters that form from precursors like zirconium butoxide. nih.gov These calculations allow for the prediction of the most stable isomeric forms, the nature of ligand binding, and the energetics of cluster assembly and modification. pku.edu.cnrsc.org
DFT computations are also crucial for understanding ligand exchange processes on the surface of these clusters. By calculating the total energy of the system before and after ligand substitution, researchers can predict the thermodynamic favorability of such reactions. nih.govfhnw.ch For example, DFT studies on a Zr₆-acetate cluster model revealed that the binding affinity of ligands can be ranked, providing a rationale for why certain ligands can quantitatively replace others while some exchanges are incomplete. rsc.org These calculations can also reveal subtle structural changes, such as variations in Zr-Zr distances upon ligand exchange. fhnw.chrsc.org
Table 1: DFT Calculation Results for Ligand Exchange on a Zr₆-Acetate Cluster
| Property | Description | Finding | Citation |
| Ligand Coordination Energy | Energy difference between a chelating and a bridging coordination mode for a carboxylate ligand on a Zr₆ cluster. | The chelate coordination mode is 40 kJ/mol higher in energy than the more stable bridging mode. | researchgate.net |
| Ligand Exchange Energetics | Enthalpy of exchanging acetate (B1210297) ligands with various phosphinate ligands on a Zr₆ cluster. | The exchange is thermodynamically favorable for monoalkylphosphinates but less so for sterically hindered dialkylphosphinates. | fhnw.chrsc.org |
| Structural Impact of Exchange | Change in cis and trans Zr-Zr distances in a Zr₆ cluster upon exchange of acetate with methylphosphinate ligands. | Both cis and trans Zr-Zr distances were observed to change as a function of the number of exchanged ligands. | fhnw.ch |
Molecular Dynamics (MD) Simulations of Zirconium Speciation
Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and speciation of zirconium clusters in solution. researchgate.net While DFT is excellent for static, minimum-energy structures, MD provides insights into the real-time evolution of these species, their interactions with solvent molecules, and the influence of the local environment on their structure and stability. nih.govresearchgate.net
MD simulations have been instrumental in assessing the affinity of zirconium oxo clusters for different components in a solution, such as water or organic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov By simulating the cluster within a solvent box, researchers can observe how solvent molecules arrange themselves around the cluster and which interactions are most prevalent. nih.govresearchgate.net A key analytical tool derived from MD simulations is the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a central reference particle. The RDF between the cluster's center of mass and the oxygen atoms of solvent molecules can reveal the structure of the solvation shell and the relative affinity of the cluster for different solvents. nih.gov
For example, MD simulations of a dodecanuclear zirconium oxo cluster (Zr₁₂) in a DMSO/water mixture showed a higher affinity for water molecules, which congregated closer to the cluster surface than the DMSO molecules. nih.gov Such simulations are crucial for understanding catalysis, as the coordination of reactants and the displacement of solvent molecules are key steps in many reaction mechanisms. kuleuven.be While powerful, a noted challenge in the field has been the development of reliable MD potentials for zirconium atoms, which can sometimes limit the scope and predictive accuracy of these simulations. rsc.org
Table 2: Example Parameters for MD Simulation of a Zirconium Oxo Cluster
| Parameter | Description | Value / Condition | Citation |
| System | The components included in the simulation box. | A Zr₁₂ oxo cluster in a solution of DMSO with 10% v/v water. | nih.gov |
| Temperature | The temperature at which the simulation was run to mimic experimental conditions. | 343 K | nih.gov |
| Simulation Time | The duration over which the system's dynamics were simulated. | 20 nanoseconds (ns) | nih.gov |
| Key Analysis | The primary method used to analyze the simulation trajectory. | Calculation of the radial distribution function (RDF) between the cluster and solvent molecules. | nih.gov |
Hydrolytic Stability and Condensation Mechanisms
The initial hydrolysis step involves the replacement of butoxide (-OBu) groups with hydroxyl (-OH) groups. This is followed by two primary condensation pathways:
Olation: This process involves the reaction between a hydroxyl group and a water molecule coordinated to another zirconium center, or between two hydroxyl groups, leading to the formation of a hydroxide (B78521) bridge (Zr-OH-Zr) and the elimination of a water molecule.
Oxolation: This pathway involves the condensation of two hydroxyl groups to form an oxo bridge (Zr-O-Zr) and a water molecule.
These sequential hydrolysis and condensation reactions result in the formation of a three-dimensional network, or a gel. chemrxiv.org The structure of the resulting material can range from an amorphous gel to poorly developed tetragonal ZrO₂ phases, depending on the reaction conditions. chemrxiv.org
The hydrolytic stability of zirconium butoxide can be modified by complexing it with other ligands. For instance, complexation with β-ketoesters can alter the stability. While acetylacetone (B45752) (ACAC) complexes of zirconium butoxide exhibit high hydrolytic stability, other ligands like allylacetoacetate (AAA) and methacryloxyethylacetoacetate (MEAA) show decreased stability, with a significant percentage of the ligands being released upon hydrolysis. researchgate.net Similarly, complexation with 3-pentenoic acid results in products that are stable to hydrolysis under specific conditions, with no release of the pentenoic acid ligand observed. mdpi.com
The controlled hydrolysis of zirconium alkoxides is a key strategy for isolating intermediate species. For example, the careful addition of water to zirconium tris(tert-butoxy)siloxy complexes allows for the isolation of stable aqua complexes, providing insight into the initial stages of hydrolysis. acs.org
The table below summarizes the hydrolytic stability of different zirconium butoxide complexes.
| Complexing Ligand | Hydrolytic Stability | % Ligand Released (after 1 day) | Reference |
| Acetylacetone (ACAC) | High | Not specified as released | researchgate.net |
| Allylacetoacetate (AAA) | Decreased | ~15% | researchgate.net |
| Methacryloxyethylacetoacetate (MEAA) | Decreased | ~15% | researchgate.net |
| 3-Pentenoic Acid | High (under specific conditions) | 0% | mdpi.com |
Ligand Reactivity and Displacement Pathways within Zirconium Butoxide Complexes
The butoxide ligands in zirconium butoxide are reactive and can be displaced by various other functional groups, a process known as ligand exchange or substitution. This reactivity is fundamental to the synthesis of a wide range of zirconium-based materials and catalysts.
One of the most common ligand displacement reactions is alcoholysis, where an alcohol (R'OH) reacts with zirconium butoxide (Zr(OBu)₄) to replace the butoxide groups with new alkoxide groups (OR'). This equilibrium reaction can be driven to completion by removing the more volatile butanol. The reactivity of the incoming alcohol plays a significant role; for example, propanol (B110389) is more reactive than hexanol in exchange reactions. chemrxiv.org
Carboxylic acids readily react with zirconium butoxide to displace the butoxide ligands and form zirconium carboxylate complexes. This reaction is a key step in the synthesis of zirconium oxo clusters. For example, the reaction of zirconium butoxide with an excess of acetic acid leads to the formation of a Zr12-acetate cluster. rsc.org Similarly, reaction with monothioacetic acid can lead to the formation of various polynuclear zirconium thio and oxothio clusters, demonstrating a more complex reaction landscape due to the equilibria involving the thioacid itself. acs.org
Ligand exchange is also a common pathway for the synthesis of zirconium butoxide itself. For instance, it can be synthesized from zirconium tetrachloride and butanol, or via the reaction of zirconium amides like Zr(NEt₂)₄ with butanol.
The table below provides examples of ligand displacement reactions involving zirconium butoxide.
| Reactant | Product Type | Displaced Ligand | Reference |
| Acetic Acid | Zirconium Acetate Oxo Cluster | Butoxide | rsc.org |
| Monothioacetic Acid | Zirconium Thio/Oxothio Clusters | Butoxide | acs.org |
| Other Alcohols (e.g., propanol) | Zirconium Alkoxide | Butoxide | chemrxiv.org |
Mechanistic Insights into Zirconium-Catalyzed Reactions
While zirconium butoxide is often used as a precatalyst, research increasingly points to zirconium oxo clusters as the true active catalytic species in a variety of reactions. researchgate.net These clusters can form in situ from zirconium alkoxide precursors under reaction conditions. researchgate.netnih.gov
For example, in esterification reactions, even when starting with a homogeneous zirconium alkoxide like zirconium butoxide, the same zirconium oxo cluster is often retrieved after the reaction. researchgate.net This suggests that the alkoxide is a precursor that transforms into the catalytically active oxo cluster. These clusters, which are at the size limit between molecules and nanocrystals, exhibit high catalytic activity due to their large surface-to-volume ratio. researchgate.net
The formation of these oxo clusters is believed to proceed through hydrolysis and condensation of the zirconium alkoxide, with water being formed in situ from side reactions like esterification between the cleaved alcohol and an acid substrate. acs.org Detailed mechanistic studies, including control experiments and spectroscopic analysis, have confirmed that dodeca- and hexazirconium oxo clusters are rapidly formed from various zirconium salts and are likely the active species in reactions like direct amide bond formation. aip.orgacs.org These clusters have shown to be more advantageous than conventional zirconium catalysts like ZrCl₄ under similar conditions. aip.org
The reactivity and catalytic performance of zirconium butoxide systems are significantly influenced by the presence of co-catalysts and additives.
Water: As discussed, water is a crucial component in the formation of the active catalytic species. It initiates the hydrolysis of zirconium butoxide, leading to the condensation into zirconium oxo clusters. acs.org In some catalytic cycles, such as methanol (B129727) steam reforming, water activation at the catalyst surface is a key step. uibk.ac.at
Molecular Sieves: In reactions that produce water as a byproduct, such as esterification, molecular sieves (e.g., 3 Å) are often added. chemrxiv.orgacs.org Their role is to remove water from the reaction mixture, thereby shifting the reaction equilibrium towards the product side and increasing the yield. chemrxiv.org The presence or absence of molecular sieves does not, however, appear to alter the fundamental structure of the zirconium oxo clusters formed in situ. nih.gov
Alcohols: Alcohols can act as both reactants and modifiers in zirconium-catalyzed reactions. As reactants, they can undergo oxidation to aldehydes and ketones in the presence of a zirconium butoxide catalyst and an oxidant like tert-butyl hydroperoxide. acs.org The nature of the alcohol can influence selectivity. acs.org Alcohols can also participate in ligand exchange with zirconium butoxide, potentially forming a different active species or, in some cases, leading to side products. chemrxiv.org For instance, in the esterification of oleic acid with hexanol catalyzed by zirconium propoxide, propyl ester was observed as a side-product due to the higher reactivity of propanol. chemrxiv.org In contrast, tert-butanol (B103910) is generally unreactive and does not lead to such side-products. chemrxiv.org
The table below summarizes the function of common additives in zirconium butoxide-mediated reactions.
| Additive/Co-catalyst | Function | Example Reaction | Reference |
| Water | Formation of active oxo clusters via hydrolysis | Esterification, Amide Formation | acs.org |
| Molecular Sieves | Removal of water to drive equilibrium | Esterification | chemrxiv.orgnih.gov |
| Alcohols | Reactant/Substrate, Ligand Exchange | Alcohol Oxidation, Esterification | chemrxiv.orgacs.org |
Conclusion
Zirconium Butoxide As a Precursor for Advanced Materials Synthesis
Synthesis of Zirconia (ZrO₂) Materials
Zirconium butoxide is a key starting material for creating various forms of zirconia (ZrO₂), a ceramic known for its high strength, thermal stability, and chemical resistance. The transformation of the molecular precursor into a solid oxide material can be achieved through several methodologies, each offering control over the final product's properties.
Sol-Gel Methodologies for Zirconia Production
The sol-gel process is a widely used and versatile method for producing high-purity and homogenous ceramic materials at relatively mild temperatures. gelest.com The process involves the hydrolysis and condensation of metal alkoxide precursors, like zirconium butoxide, to form a "sol" (a colloidal solution of solid particles). researchgate.net This sol subsequently evolves into a "gel," which is an interconnected, three-dimensional solid network within a solvent. gelest.comresearchgate.net Subsequent drying and heat treatment of the gel yield the final zirconia material. A significant challenge in the sol-gel synthesis of zirconia is the rapid hydrolysis rate of zirconium alkoxides, which can lead to uncontrolled precipitation. This is often managed by using chelating agents to stabilize the precursor.
The sol-gel method using zirconium butoxide is highly effective for producing nano-sized zirconia materials, including films and powders. These nanomaterials are sought after for their enhanced properties, such as high surface area and improved reactivity.
Researchers have successfully synthesized well-dispersed, colorless zirconium dioxide (ZrO₂) nanocrystals with a high yield. acs.org In one method, the hydrolysis and condensation of zirconium(IV) tert-butoxide in the presence of oleic acid at 100°C formed ZrO₂ precursors. acs.org Annealing these precursors at 280°C resulted in the crystallization of 4 nm tetragonal phase ZrO₂ nanocrystals. acs.org The sol-gel technique can also be combined with electrospinning to produce ZrO₂ nanofibers. For instance, a sol created with zirconium butoxide and mixed with polyvinylpyrrolidone (B124986) (PVP) was electrospun to create fibers with average diameters ranging from approximately 112 nm to 360 nm. researchgate.net
Table 1: Examples of Nano-Zirconia Synthesis Using Zirconium Butoxide
| Product Form | Co-reagents/Method | Final Processing | Resulting Material Properties |
|---|---|---|---|
| Nanocrystals | Zirconium(IV) tert-butoxide, Oleic Acid | Annealing at 280°C | 4 nm, well-dispersed, tetragonal phase ZrO₂ nanocrystals. acs.org |
| Nanofibers | Zirconium butoxide, Polyvinylpyrrolidone (PVP), Electrospinning | - | Average fiber diameters of 112 nm to 360 nm. researchgate.net |
| Nanoparticles | Zirconium butoxide, Acetic Acid, Water, Silver Nitrate (AgNO₃) | Calcination at 500°C for 4 hours | ZrO₂-Ag₂O composite nanoparticles. |
Zirconium butoxide is instrumental in the one-step synthesis of hybrid organic-inorganic materials, where inorganic zirconia domains are integrated into a polymer matrix at the molecular level. These hybrids combine the properties of both components, offering unique characteristics like enhanced thermal stability and optical transparency.
One approach involves mixing zirconium butoxide or propoxide with an organic monomer such as 2-hydroxyethyl methacrylate (B99206) (HEMA). capes.gov.br The resulting materials are homogeneous, transparent, and exhibit glassy behavior with notable thermal stability. capes.gov.br Another method involves the sol-gel reaction of zirconium butoxide with silicone-based polymers. For example, a liquid zirconium hybrid resin was synthesized by reacting zirconium butoxide with silanol-terminated polydimethylsiloxane (B3030410) (DMS-S12) and 𝛾-glycidoxypropyltrimethoxysilane (Z-6040). sci-hub.se This process yielded a well-ordered morphology with inorganic domains smaller than 5 nm. sci-hub.se Similarly, polydimethylsiloxane (PDMS) hybrids have been prepared using zirconium n-butoxide, where a chelating agent like ethyl acetoacetate (B1235776) is used to control the reaction. mdpi.com
Table 2: Synthesis of Hybrid Organic-Inorganic Composites
| Zirconium Precursor | Organic Components | Resulting Hybrid Material | Key Features |
|---|---|---|---|
| Zirconium butoxide/propoxide | 2-hydroxyethyl methacrylate (HEMA) | HEMA-zirconia hybrid | Homogeneous, transparent, brittle, glassy behavior. capes.gov.br |
| Zirconium butoxide | Silanol-terminated polydimethylsiloxane (DMS-S12), 𝛾-glycidoxypropyltrimethoxysilane (Z-6040) | Liquid zirconium hybrid resin (Zr-QR) | Well-ordered morphology with dimensions < 5 nm. sci-hub.se |
| Zirconium n-butoxide | Polydimethylsiloxane (PDMS), Ethyl acetoacetate (chelating agent) | PDMS-zirconia hybrid | Inorganic domains within a PDMS matrix. mdpi.com |
| Zirconium butoxide | Poly(4-vinylbenzyl trimethylammonium chloride-co-2-hydroxyethyl methacrylate) | Hydrated zirconia/copolymer hybrid microspheres | Microspheres impregnated with a hydrous zirconium oxide phase. researchgate.net |
Zirconium butoxide is a valuable precursor for creating multi-component oxides via the sol-gel method, which allows for a high degree of homogeneity at the molecular level. gelest.com These mixed oxides often exhibit superior properties compared to their single-component counterparts.
ZrO₂-SiO₂ Systems : Zirconia-silica oxides have been synthesized using zirconium n-butoxide and a silicon precursor like tetraethyl orthosilicate (B98303) (TEOS). researchgate.net Due to the different hydrolysis rates of the precursors, a pre-hydrolysis of the silicon alkoxide is often necessary before mixing to ensure a homogeneous mixture. researchgate.net Characterization of these materials reveals the formation of Si-O-Zr bridges, indicating a true composite at the molecular level. mdpi.com Pre-coating a substrate with silica (B1680970) from a TEOS sol-gel reaction has been shown to improve the adhesion and formation of a subsequent zirconia film from zirconium butoxide, thanks to the formation of these Si-O-Zr bonds. mdpi.com
Al₂O₃-ZrO₂ Systems : Alumina-zirconia powders are prepared by the sol-gel method using precursors like aluminum tri-sec-butoxide and a zirconium alkoxide. scirp.orgcapes.gov.br In one study, zirconium butoxide was used alongside aluminum-tri-sec-butoxide and TEOS to create Al₂O₃-SiO₂-ZrO₂ bioceramic compounds. rsdjournal.org The final material showed a tendency to form alpha alumina (B75360) and zirconia in both monoclinic and tetragonal phases. rsdjournal.org
Other Systems : The versatility of the sol-gel method allows for the creation of more complex systems. For instance, sulfated ceria-zirconia (CeO₂/ZrO₂-SO₄²⁻) mixed oxides were prepared using zirconium n-butoxide, where sulfation was carried out in situ using sulfuric acid. google.com
Table 3: Examples of Multi-component Oxide Systems from Zirconium Butoxide
| System | Precursors | Key Synthesis Feature | Resulting Material/Finding |
|---|---|---|---|
| ZrO₂-SiO₂ | Zirconium n-butoxide, Tetraethyl orthosilicate (TEOS) | Pre-hydrolysis of TEOS due to different reaction rates. researchgate.net | Formation of Si-O-Zr bonds; stabilization of specific surface area by sulfating. researchgate.net |
| Al₂O₃-SiO₂-ZrO₂ | Zirconium butoxide, Aluminum-tri-sec-butoxide, TEOS | Sol-gel synthesis with subsequent calcination. rsdjournal.org | Formation of alpha alumina with monoclinic and tetragonal zirconia phases. rsdjournal.org |
| CeO₂/ZrO₂-SO₄²⁻ | Zirconium n-butoxide, Cerium precursor, H₂SO₄ | In situ sulfation during the sol-gel process. google.com | Sulfated mixed oxide with improved acidic properties. google.com |
The final properties of zirconia materials produced by the sol-gel method are highly dependent on various synthesis parameters. Controlling these variables allows for the tailoring of characteristics such as particle size, surface area, and crystal phase.
pH and Catalysts : The pH of the reaction mixture, often controlled by adding an acid or base catalyst, significantly influences the hydrolysis and condensation rates. iastate.edu For instance, zirconium n-propoxide modified with H₂dea (diethanolamine) was hydrolyzed using nitric acid to control the reaction. mdpi.comutwente.nl The stability of the precursor solution itself can be time-dependent, affecting the reproducibility and properties of the final gel. mdpi.comutwente.nl
Precursor Concentration and Water Ratio : The concentration of zirconium butoxide and the molar ratio of water to the precursor are critical. An investigation into the effect of the hydrolysis water molar ratio (r = [H₂O]/[Zr-precursor]) showed that gelation time decreased significantly as the water content increased. Furthermore, a higher water ratio (r ≥ 4) favored an increase in surface area and pore volume of the resulting zirconia.
Solvent : The choice of solvent plays a role in the properties of the final material. Studies on Al₂O₃-ZrO₂ powders, using zirconium n-propoxide, showed that using ethanol (B145695) as a solvent favored the homogeneity of the mixed oxides compared to isopropanol (B130326) or isobutanol. scirp.orgcapes.gov.br In the synthesis of hybrid microspheres, various solvents like ethanol, 1,4-dioxane, and 2-propanol were studied for the impregnation of a polymer with zirconium butoxide. alfa-chemistry.com
Table 4: Influence of Sol-Gel Parameters on Zirconia Properties
| Parameter | Variation Studied | Effect on Process/Properties |
|---|---|---|
| Water-to-Precursor Molar Ratio (r) | r = 2, 4, 6 | Increased water content decreased gelation time and increased surface area and pore volume. |
| Solvent | Ethanol vs. Isopropanol vs. Isobutanol | Ethanol favored greater homogeneity in Al₂O₃-ZrO₂ mixed oxides. scirp.orgcapes.gov.br |
| Precursor Stability | Fresh vs. Aged/Refluxed Precursor Solution | The stability of modified zirconium alkoxide solutions over time significantly impacts the particle size and morphology of the resulting gel. mdpi.comutwente.nl |
| pH / Catalyst | Acid-catalyzed hydrolysis | Controls the relative rates of hydrolysis and condensation, influencing structure formation. iastate.edu |
Formation of Multi-component Oxide Systems (e.g., ZrO2-SiO2, Al2O3-ZrO2, Si-Zr-Mo)
Vapor Phase Deposition Techniques
Vapor phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are alternative methods for producing high-quality zirconia thin films. biocompare.com These processes involve the use of a volatile precursor, like zirconium tert-butoxide (ZTB), which is transported in the vapor phase to a substrate where it decomposes or reacts to form a film. google.combiocompare.com
In a CVD-type process, zirconium tetra-tert-butoxide can be introduced into a high vacuum chamber and contacted with a heated substrate (e.g., Cu(111)). rsc.org The precursor decomposes at temperatures above approximately 550 K to produce a stoichiometric ZrO₂ film. rsc.org Studies of the initial stages of CVD on silicon substrates show that ZTB can lead to the formation of zirconium dioxide alongside other surface modifications. researchgate.net
ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time. ZTB is a common precursor for the ALD of zirconia films. This method allows for the growth of highly uniform and conformal films even at low temperatures (150°C to 300°C), often using a co-reactant like water or ozone, or through UV-enhancement. biocompare.com The use of different precursors, such as alkoxide-based ZTB versus alkylamide-based precursors, can affect the growth rate of the film. mdpi.com ALD using ZTB has been employed to create high-quality, amorphous zirconia coatings with high homogeneity and low roughness. nih.gov
Table 5: Zirconium Butoxide in Vapor Phase Deposition
| Technique | Precursor | Substrate/Conditions | Resulting Material |
|---|---|---|---|
| CVD | Zirconium tetra-tert-butoxide (ZTB) | Heated Cu(111) substrate (>550 K) in high vacuum. rsc.org | Stoichiometric, ordered (111)-oriented cubic zirconia film. rsc.org |
| CVD | Zirconium-t-butoxide (ZTB) | Pd model catalyst. rsc.org | ZrOₓHᵧ overlayers on the palladium surface. rsc.org |
| ALD | Zirconium tert-butoxide (ZTB) | General application, often with moisture or UV-enhancement. biocompare.com | Uniform, conformal ZrO₂ thin films at low temperatures (150-300°C). biocompare.com |
| PEALD | Zirconium Tert-Butoxide (ZTB) | - | Compared with other precursors for characteristics of ZrO₂ gate dielectrics. plasma-ald.com |
| ALD | Zirconium 2-methyl 2-butoxide (ZMB), Ethanol | Silicon | Uniform ZrO₂ film with a high deposition rate (~2 Å/cycle) at 200°C. researchgate.net |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Zirconia Films
Zirconium butoxide is employed in both CVD and ALD processes to produce zirconia thin films. acs.org In CVD, the precursor is vaporized and decomposes on a heated substrate to form the desired film. acs.orgacs.org The growth kinetics of zirconia films from zirconium tetra-tert-butoxide in a CVD reactor show distinct regimes dependent on temperature. acs.org At lower temperatures (below 440 °C), the growth rate is limited by the surface reaction. In the intermediate range (440–700 °C), it becomes limited by the precursor flux, and at higher temperatures (above 700 °C), the rate decreases with increasing temperature. acs.org
ALD, a sequential and self-limiting process, allows for atomic-level control over film thickness. osti.gov Zirconium butoxide has been used in ALD to deposit zirconia films at temperatures as low as 150°C to 300°C, often facilitated by the presence of moisture or through UV-enhanced processes (UV-ALD). The choice of precursor is critical in ALD, influencing properties such as growth per cycle (GPC) and film crystallinity. osti.gov While zirconium butoxide is effective, other precursors like tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) have also been studied for their high volatility and reactivity. osti.gov
Thermal and Hydrothermal Decomposition for Fine Particle Synthesis
Zirconia fine particles can be synthesized through the thermal and hydrothermal decomposition of zirconium tetra-tert-butoxide in a tube flow reactor. aaqr.orgresearchgate.netairitilibrary.com The characteristics of the resulting particles, including their production and morphology, are significantly influenced by the decomposition chemistry and the reactor's inlet design. aaqr.orgresearchgate.net
In thermal decomposition (pyrolysis), the precursor vapor is heated, leading to the formation of zirconia nanoparticles. researchgate.net Hydrothermal decomposition involves the reaction of the precursor with water at elevated temperatures and pressures. aaqr.orgresearchgate.netairitilibrary.com Studies have shown that the morphology of the synthesized particles can range from spherical to angular, depending on the synthesis conditions. researchgate.net For instance, thermal decomposition tends to produce spherical primary particles that can form aggregates, while hydrothermal decomposition can result in irregularly shaped particles. researchgate.net
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Applications
PECVD is a technique that utilizes plasma to enhance the chemical reactions in the deposition process, often allowing for lower substrate temperatures. ias.ac.inwikipedia.org Zirconium butoxide has been successfully used as a precursor in microwave PECVD to deposit zirconia films on silicon wafers. ias.ac.in This method is advantageous for semiconductor processing as it minimizes high-temperature steps. ias.ac.in
In atmospheric pressure PECVD, zirconium tert-butoxide (ZTB) has been investigated as a precursor. illinois.edu While ZTB has good vapor pressure, it is prone to hydrolysis. illinois.edu The feasibility of using ZTB in open-atmosphere plasma systems has been tested and compared with other precursors like zirconium acetylacetonate (B107027). illinois.edu Studies have demonstrated that plasma-enhanced ALD (PEALD) can produce high-quality zirconia films with lower carbon content compared to films deposited with oxygen gas, making it a promising technique for gate dielectric applications. researchgate.net
Investigation of Film Microstructure and Growth Kinetics
The microstructure and growth kinetics of zirconia films deposited from zirconium tetra-tert-butoxide are highly dependent on the deposition parameters. acs.orgacs.org In CVD, the deposition temperature has a profound effect on the grain structure of the zirconia films. acs.orgacs.org Low temperatures (below 420°C) result in nearly equi-axed grains, moderate temperatures (450–550°C) produce oblate grains, and high temperatures (above 700°C) lead to triangular grains. acs.orgacs.org
The growth kinetics of zirconia films from zirconium tetra-tert-butoxide have been modeled using a two-step process involving reversible precursor adsorption followed by an irreversible decomposition to zirconia. acs.orgacs.org An induction period for film growth has been observed, which decreases with increasing temperature. acs.orgacs.org The deposition rate is influenced by both temperature and precursor pressure. acs.orgacs.org
| Deposition Temperature | Resulting Grain Structure |
| < 420 °C | Nearly equi-axed grains |
| 450–550 °C | Oblate grains |
| > 700 °C | Triangular grains |
Synthesis of Hierarchically Porous Zirconia Architectures
Hierarchically porous materials, which possess pores on multiple length scales (macro-, meso-, and micropores), are of significant interest for applications in catalysis and separation. Zirconium butoxide can be modified to create precursors for the synthesis of such complex zirconia structures.
By reacting zirconium t-butoxide with aminoalcohols like 1-dimethylamino-propanol-2 (HDMAP), new heteroleptic zirconium alkoxide-aminoalkoxide precursors can be synthesized. d-nb.inforesearchgate.net The hydrolysis of these modified precursors under different conditions leads to zirconia materials with varying porosity. d-nb.inforesearchgate.net For example, hydrolysis in boiling water can yield a hierarchically macro-, meso-, and microporous zirconia material. d-nb.inforesearchgate.net In contrast, hydrolysis in ambient air may result in a nearly nonporous material. d-nb.inforesearchgate.net
The thermal treatment of these porous materials affects their structure. Heating to 600°C can lead to the loss of microporosity and the formation of a tetragonal zirconia phase, while heating to 900°C may cause the collapse of pores and a transformation to the monoclinic baddeleyite structure. d-nb.inforesearchgate.net
Fabrication of Zirconium Carbide (ZrC) Precursors and Materials
Zirconium carbide (ZrC) is an ultra-high temperature ceramic with applications in aerospace and cutting tools. researchgate.netipme.ru Zirconium butoxide can be used as a precursor for the synthesis of ZrC. researchgate.net One method involves blending zirconium butoxide with a carbon source, such as divinylbenzene, to create a liquid precursor. researchgate.net This precursor can then be cross-linked and pyrolyzed at high temperatures (e.g., 1600°C) to form ZrC. researchgate.net The process involves the initial decomposition of the precursors into zirconia and carbon, followed by a carbothermal reduction at higher temperatures to form zirconium carbide. researchgate.net
Another approach involves using zirconium butoxide in a sol-gel process with a polymer like cellulose (B213188) acetate (B1210297) to create precursor gels that can be spun into fibers and then converted to ZrC fibers through pyrolysis. researching.cn Solution-based processing using zirconium alkoxides mixed with a carbon source allows for fine-scale mixing of the reactants, enabling the formation of ZrC at relatively lower temperatures compared to conventional methods. dtic.mil
Development of Siloxane-Zirconium Hybrid Materials
Siloxane-zirconium hybrid materials combine the properties of inorganic zirconia with flexible organic siloxane polymers. These materials can be synthesized using zirconium butoxide through sol-gel reactions. acs.orgsci-hub.se
In one approach, zirconium n-butoxide is reacted with silanol-terminated polydimethylsiloxane (PDMS). acs.org This in-situ sol-gel reaction creates inorganic-organic nanocomposite hybrids where zirconia acts as a cross-linker and filler within the PDMS matrix. acs.org These hybrid materials have been used to fabricate gas separation membranes with enhanced permeability compared to conventional PDMS. acs.org
Electrospinning for Metal Oxide/Carbon and Metal Carbide/Carbon Nanocomposite Fibers
Electrospinning has emerged as a versatile and effective technique for fabricating continuous nanofibers from a variety of materials, including polymers, ceramics, and composites. This method utilizes a high-voltage electrostatic field to draw a solution or melt from the tip of a needle into a fine jet, which solidifies into a fiber as the solvent evaporates. When zirconium butoxide is incorporated into a polymer solution, this process can be used to create nanocomposite fibers with a zirconium-based ceramic phase embedded within a carbon matrix. These materials are precursors for advanced applications due to their unique structural and functional properties.
The synthesis process typically begins with the preparation of a spinning solution. A carrier polymer, which also serves as the carbon source, is dissolved in a suitable solvent. Common polymers for this purpose include polyacrylonitrile (B21495) (PAN), polyvinylpyrrolidone (PVP), and polymethyl methacrylate (PMMA). Zirconium butoxide is then introduced into this polymer solution. Through a sol-gel reaction, the zirconium alkoxide hydrolyzes and condenses, forming a zirconium-based network that is intimately mixed with the polymer chains.
This precursor solution is then electrospun to produce composite nanofibers. The as-spun fibers, containing the polymer and the zirconium precursor, are subsequently subjected to a series of heat treatments. A stabilization step at a lower temperature (e.g., 150-320°C) is often employed to crosslink the polymer chains and maintain the fiber morphology during subsequent high-temperature treatments. google.com Following stabilization, the fibers are carbonized in an inert atmosphere (like nitrogen or argon) at a higher temperature (e.g., 800°C or more). google.commdpi.com During carbonization, the polymer decomposes to form a carbon nanofiber matrix, while the zirconium butoxide precursor transforms into zirconium oxide (ZrO2) nanoparticles. google.commdpi.com This results in the formation of zirconia/carbon (ZrO2/C) nanocomposite fibers, where ZrO2 nanoparticles are distributed on the surface and within the carbon fibers. google.commdpi.com Research has shown that this method can produce porous fibers with uniformly distributed tetragonal zirconia nanoparticles, with sizes ranging from 3-6 nanometers. google.com
Table 1: Research Findings on ZrO₂/Carbon Nanocomposite Fiber Synthesis via Electrospinning
| Zirconium Precursor | Polymer Matrix | Key Process Steps | Resulting Material | Key Findings |
|---|---|---|---|---|
| Zirconium butoxide | Polyacrylonitrile (PAN) / Poly(vinyl pyrrolidone) (PVP) | Electrospinning, Immersion in precursor, Carbonization | ZrO₂ nanoparticles on carbon nanofibers (CNF) | Successful deposition of ZrO₂ nanoparticles on CNFs confirmed by XRD. mdpi.com |
| Zirconium butoxide | Polyvinylpyrrolidone (PVP) | Sol-gel, Electrospinning, Heat treatment | Zirconia (ZrO₂) fibers | Method used to fabricate fibers for potential application in dye removal. mdpi.com |
| Zr(OC₄H₉)₄ | PVP / Polymethyl methacrylate (PMMA) | Electrospinning, Stabilization (150°C), Pre-oxidation (320°C), Carbonization (800°C) | Porous zirconia/carbon nanocomposite fiber | Resulting fibers have a porous structure with evenly distributed tetragonal ZrO₂ nanoparticles (3-6 nm). google.com |
While many studies on ZrC/C fiber synthesis use zirconium(IV) acetylacetonate as the precursor, the fundamental two-step process of forming the oxide/carbon fiber followed by carbothermal reduction is a common pathway. rsc.orgrsc.orgresearchgate.net This transformation results in ultrafine nanocomposite fibers composed of ZrC nanocrystals embedded in a disordered and porous carbon matrix. rsc.orgrsc.org The final properties, such as fiber diameter and specific surface area, are influenced by the processing conditions.
Table 2: Detailed Research Findings on the Transformation to ZrC/Carbon Nanocomposite Fibers
| Precursor Material/Fiber | Treatment Conditions | Final Fiber Diameter (Average) | Specific Surface Area | Final Crystalline Composition |
|---|---|---|---|---|
| Zirconia/carbon nonwoven textile | Heat treatment at 1500°C for 2 hours | 294 ± 108 nm | 224 m²/g | ZrC nanocrystals (avg. 65 nm) in a disordered carbon matrix. rsc.org |
| Zirconia/carbon nonwoven textile | Carbothermal reduction between 1300°C and 1700°C | 294 ± 108 nm | 224 m²/g (at 1500°C) | Zirconium Carbide/Carbon (ZrC/C) nanocomposite. rsc.orgrsc.org |
Catalytic Applications of Zirconium Butoxide and Derived Species
Zirconium-Catalyzed Organic Transformations
The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. Zirconium-based catalysts have emerged as effective promoters of this reaction. Mechanistic studies, combining kinetics, NMR spectroscopy, and Density Functional Theory (DFT) calculations, have provided significant insights into the catalytic cycle. nih.gov
The reaction is typically first order in the zirconium catalyst. nih.gov A key finding is the positive rate dependence on the amine concentration and a negative rate dependence on the carboxylic acid concentration. nih.gov This suggests that while the amine is crucial for the reaction progress, the carboxylic acid can form off-cycle, inhibitory species with the catalyst. nih.gov
A proposed mechanism involves a dinuclear zirconium species as the active catalyst. nih.govmdpi.com The amine performs a nucleophilic attack on a terminal η2-carboxylate ligand of the zirconium catalyst. nih.gov This is followed by a proton transfer from the nitrogen to the oxygen, a process facilitated by a second amine molecule, and subsequent C-O bond cleavage. nih.gov DFT calculations have corroborated that this pathway has feasible energy barriers and can reproduce the experimentally observed electronic effects of substituents on the carboxylic acid. nih.gov Under certain conditions, S-shaped kinetic profiles are observed, which is consistent with the formation of reversible off-cycle species. nih.gov It has also been noted that catalyst inhibition by the amide product can be mitigated by using a high concentration of the amine. nih.gov
Highly Anti-selective Asymmetric Aldol (B89426) Reactions
Zirconium alkoxides, particularly zirconium tetra-t-butoxide, can function as bases to deprotonate ketones, forming zirconium enolates that subsequently react with aldehydes in aldol reactions. scribd.com Chiral zirconium catalysts derived from zirconium(IV) tert-butoxide have been developed for highly anti-selective asymmetric aldol reactions of silyl (B83357) enol ethers with aldehydes, also known as Mukaiyama aldol reactions. nih.govacs.org These reactions are noteworthy for their high yields and excellent diastereo- and enantioselectivities under mild conditions. nih.govacs.org
A significant feature of these zirconium-catalyzed aldol reactions is their consistent anti-selectivity, regardless of the geometry of the enolate used. scribd.com This is a departure from many other chiral Lewis acid-catalyzed aldol reactions that typically yield syn-adducts. scribd.com The anti-selectivity has been rationalized by transition state models that differ from those proposed for syn-selective reactions. scribd.com
The initial catalysts were prepared in situ from zirconium(IV) tert-butoxide, (R)-3,3'-diiodo-1,1'-binaphthalene-2,2'-diol ((R)-3,3'-I₂BINOL), a primary alcohol, and a small amount of water. nih.govacs.org It was discovered that the primary alcohol is essential for the catalytic cycle, and the presence of a small quantity of water is critical for achieving high selectivities. nih.govacs.org Further enhancements in catalytic activity were achieved by employing new ligands such as (R)-3,3'-I₂-6,6'-X₂BINOL (where X can be Br, I, or C₂F₅), which enabled the smooth reaction of even less reactive substrates. nih.govacs.org NMR studies suggest that the active catalyst may exist as a dimeric structure. nih.govacs.org
Table 1: Asymmetric Aldol Reactions with (R)-3-I-ZrMS Catalyst
| Entry | Aldehyde | Silicon Enolate | Yield (%) | syn/anti | ee (%) (anti) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde (5a) | 2a | 98 | 8/92 | 96 |
| 2 | Benzaldehyde (5a) | 2b | 95 | 11/89 | 95 |
| 3 | Benzaldehyde (5a) | 2f | 96 | 9/91 | 93 |
| 4 | p-Anisaldehyde (5b) | 2f | 96 | 10/90 | 95 |
| 5 | 1-Naphthaldehyde (5c) | 2f | 97 | 11/89 | 91 |
Data sourced from a study on air-stable zirconium catalysts. The (R)-3-I-ZrMS catalyst was prepared from Zr(OtBu)4, (R)-3,3′-I2BINOL, PrOH, and H2O with molecular sieves. Reactions were performed in toluene (B28343). pnas.org
Enantioselective Mannich-Type Reactions
Catalytic enantioselective Mannich-type reactions represent a powerful method for synthesizing chiral β-amino acid derivatives, which are important building blocks for various biologically active compounds. acs.org Novel chiral zirconium catalysts, prepared from zirconium(IV) tert-butoxide, have proven highly effective in this transformation. acs.orgacs.org
These catalysts are typically generated from Zr(OtBu)₄, a chiral binaphthol (BINOL) derivative, and an additive like N-methylimidazole (NMI). acs.orgacs.org For instance, a catalyst prepared with 2 equivalents of (R)-6,6'-dibromo-1,1'-bi-2-naphthol ((R)-6,6'-Br₂BINOL) and NMI successfully catalyzes the reaction between silyl enol ethers and aldimines. acs.orgacs.org The use of aldimines with N-substituted hydroxyphenyl groups is often crucial for achieving high selectivity. acs.orgacs.org
The scope of the reaction is broad, accommodating aldimines derived from aromatic, heterocyclic, and aliphatic aldehydes, which react smoothly with silyl enol ethers to give the corresponding β-amino acid derivatives in high yields and with high enantioselectivity. acs.orgacs.org To improve catalyst turnover, new BINOL ligands have been developed, such as (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol ((R)-6,6'-(CF₃)₂BINOL), which allows for lower catalyst loadings while maintaining high yields and selectivities. acs.org Acylhydrazones have also been successfully employed as imine equivalents in these reactions. oup.com
Table 2: Enantioselective Mannich-Type Reactions using a Chiral Zirconium Catalyst
| Entry | Aldimine | Silyl Enol Ether | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | From Benzaldehyde | From Methyl Isobutyrate | 99 | 95 |
| 2 | From p-Chlorobenzaldehyde | From Methyl Isobutyrate | 98 | 94 |
| 3 | From 2-Thiophenecarboxaldehyde | From Methyl Isobutyrate | 96 | 93 |
| 4 | From Cyclohexanecarboxaldehyde | From Methyl Isobutyrate | 93 | 90 |
| 5 | From Benzaldehyde | From S-ethyl thioacetate | 99 | 96 |
The catalyst was prepared from Zr(OtBu)4, (R)-6,6'-Br2BINOL, and N-methylimidazole. Reactions were typically run in THF. acs.org
Oxidation of Primary and Secondary Alcohols with Hydroperoxides
Zirconium(IV) alkoxides, including Zr(O-t-Bu)₄ and Zr(O-n-Pr)₄, in combination with a hydroperoxide like tert-butyl hydroperoxide (TBHP), serve as effective catalysts for the oxidation of primary and secondary alcohols. acs.org This method provides a valuable route to aldehydes and ketones. acs.org
Secondary alcohols are generally converted to the corresponding ketones in quantitative yields, provided they are not severely sterically hindered. acs.org The oxidation of primary alcohols can lead to the formation of esters or acids as byproducts. acs.org However, the reaction can be optimized to favor the formation of aldehydes by adjusting the reaction conditions. This includes lowering the temperature, reducing the amount of TBHP, or using cumene (B47948) hydroperoxide (CHP) instead. acs.org The choice of catalyst can also influence selectivity, with Zr(O-n-Pr)₄ or silica (B1680970) gel-supported zirconium alkoxides sometimes offering better results for aldehyde synthesis. acs.org
A notable aspect of this catalytic system is its selectivity for equatorial alcohol groups, which contrasts with oxidations using chromium(VI)-based reagents. acs.org However, substrates that can act as strong chelating agents, such as furfuryl alcohol and 1,2-diols, are not effectively oxidized by this system. acs.org
Table 3: Zirconium-Catalyzed Oxidation of Alcohols with TBHP
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 2-Octanol | Zr(O-t-Bu)₄ | 2-Octanone | >95 |
| 1-Phenylethanol | Zr(O-t-Bu)₄ | Acetophenone | >95 |
| Cyclohexanol | Zr(O-t-Bu)₄ | Cyclohexanone | >95 |
| 1-Octanol (B28484) | Zr(O-t-Bu)₄ | Octanal | 50-70* |
| Benzyl alcohol | Zr(O-n-Pr)₄/CHP | Benzaldehyde | 85 |
Yield for aldehydes can be variable due to over-oxidation. Conditions typically involve the alcohol, Zr(OR)₄, TBHP, and 3 Å molecular sieves. acs.org
Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines
The oxidation of Hantzsch 1,4-dihydropyridines (1,4-DHPs) is a primary method for the synthesis of substituted pyridines, which are valuable structural motifs in pharmaceuticals and agrochemicals. mdpi.com While various oxidizing agents can be used for this transformation, zirconium-based catalysts have also been explored. sciexplore.irresearchgate.net
A silica-zirconia-molybdate (Si-Zr-Mo) nanocomposite catalyst has been developed for the oxidative dehydrogenation of 1,4-DHPs. sciexplore.irresearchgate.net This catalyst is prepared via a sol-gel method starting from zirconium-tetra-n-butoxide, which is condensed with 1-octanol to form zirconium-tetra octanoxide in situ. sciexplore.irresearchgate.net This is then reacted with tetraethylorthosilicate and sulfuric acid, followed by grafting with molybdate. sciexplore.irresearchgate.net
The resulting nanocomposite material has been shown to be an efficient catalyst for the aromatization of various Hantzsch 1,4-dihydropyridines, achieving high conversions (92-100%) and selectivities (80-100%) for the desired pyridine (B92270) products. sciexplore.irresearchgate.net
Design and Development of Chiral Zirconium Catalysts
The development of effective chiral catalysts is central to asymmetric synthesis. Zirconium butoxide is a common starting material for creating these catalysts due to the ease with which its butoxide ligands can be exchanged for chiral ligands. msu.edu The majority of these catalysts are designed for Lewis acid catalysis.
A primary strategy involves the reaction of Zr(OtBu)₄ with chiral diols, most notably derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govpnas.orgacs.org The combination of Zr(OtBu)₄ with two equivalents of a chiral BINOL derivative, often in the presence of an additive like N-methylimidazole (NMI) or a small amount of water, generates highly active and selective chiral Lewis acid catalysts. nih.govpnas.orgacs.orgmsu.edu
Ligand modification plays a crucial role in optimizing catalyst performance. For instance, in enantioselective Mannich-type reactions, the development of multidentate BINOL ligands was based on an assumed transition state structure of a catalyst derived from two molecules of (R)-6,6'-Br₂-BINOL. nih.gov This led to the finding that both tridentate and tetradentate BINOL derivatives can be effective, affording high enantioselectivities. nih.gov Similarly, for anti-selective aldol reactions, introducing electron-withdrawing groups at the 3,3' and 6,6' positions of the BINOL ligand, as in (R)-3,3'-I₂-6,6'-X₂BINOL, enhanced catalytic activity. nih.govacs.org
To improve the practical utility of these catalysts, methods for their stabilization have been investigated. A key development has been the combination of chiral zirconium catalysts with molecular sieves (MS). pnas.org This creates air-stable and storable catalysts (ZrMS) that can be handled at room temperature without significant loss of activity and can often be recovered and reused. pnas.org The stabilization is thought to arise from an interaction between the Lewis acidic site of the zirconium catalyst and Lewis basic sites on the molecular sieves. pnas.orgnih.gov
Computational methods, such as Density Functional Theory (DFT), are also being employed in the rational design of chiral zirconium catalysts. rsc.org For example, chiral zirconium metal-organic frameworks (MOFs) have been computationally designed for the asymmetric transfer hydrogenation of imines, with predictions of high enantioselectivity due to the confinement effects within the MOF cavities. rsc.org
Role of Chiral Ligands (e.g., BINOL Derivatives) in Asymmetric Catalysis
Zirconium butoxide, particularly zirconium(IV) tert-butoxide, serves as a crucial precursor in the formation of sophisticated chiral catalysts for asymmetric synthesis. When combined with chiral ligands, such as derivatives of 1,1'-bi-2-naphthol (BINOL), it forms catalytically active species capable of inducing high stereoselectivity in a variety of chemical transformations. These reactions are fundamental to producing enantiomerically pure compounds, which are vital in pharmaceuticals and materials science.
The effectiveness of these catalytic systems stems from the formation of well-defined chiral zirconium complexes. The BINOL ligand, with its C2 symmetry, coordinates to the zirconium center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.
Detailed research has demonstrated the power of these catalysts in key carbon-carbon bond-forming reactions:
Asymmetric Aldol Reactions: Novel chiral zirconium catalysts prepared from zirconium(IV) tert-butoxide, (R)-3,3'-diiodo-1,1'-binaphthalene-2,2'-diol ((R)-3,3'-I₂BINOL), a primary alcohol, and a small amount of water have been successfully employed in Mukaiyama aldol reactions. nih.govacs.org These reactions, involving silyl enol ethers and aldehydes, proceed in high yields with excellent diastereo- and enantioselectivities, favoring the anti-adducts. nih.govacs.org Further enhancement of catalytic activity was achieved using more sterically demanding and electron-withdrawing ligands like (R)-3,3'-I₂-6,6'-X₂BINOL (where X = Br, I, C₂F₅). nih.govacs.org
Asymmetric Mannich-Type Reactions: Zirconium catalysts have also been developed for the asymmetric Mannich-type reaction, a critical method for synthesizing chiral β-aminocarbonyl compounds. A catalyst prepared from zirconium(IV) t-butoxide and (R)-3,3'-dibromo-1,1'-bi-2-naphthol ((R)-3,3'-Br₂BINOL) effectively catalyzes the reaction between acylhydrazones and silyl enolates. oup.com This method is notable for its successful use of aliphatic hydrazones and produces adducts in good yields with high enantiomeric excesses. oup.com
Enantioselective Friedel-Crafts Alkylation: Chiral complexes formed from zirconium tert-butoxide and BINOL-based ligands are effective catalysts for the Friedel-Crafts alkylation of indoles with β-trifluoromethyl-α,β-unsaturated ketones. nih.gov This reaction yields functionalized indoles containing an asymmetric tertiary carbon center with a trifluoromethyl group, achieving high yields and enantiomeric excesses up to 99%. nih.gov
The selection of the BINOL derivative is critical to the success of the catalysis. Modifications to the BINOL backbone, such as the introduction of halogen atoms at the 3,3' and 6,6' positions, significantly influence the catalyst's activity and the stereochemical outcome of the reaction. nih.govacs.orgoup.com For instance, in certain Mannich-type reactions, the use of (R)-3,3'-Br₂BINOL was found to be superior to (R)-6,6'-Br₂BINOL in inducing chirality. oup.com
Table 1: Performance of Zirconium Butoxide/BINOL-Derived Catalysts in Asymmetric Reactions
| Reaction Type | Zirconium Source | Chiral Ligand | Substrates | Key Finding | Ref |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Zirconium tert-butoxide | BINOL-based ligands | Indoles, β-trifluoromethyl-α,β-enones | Good yields and enantiomeric excesses up to 99%. | nih.gov |
| Mukaiyama Aldol Reaction | Zirconium(IV) tert-butoxide | (R)-3,3'-I₂BINOL | Silyl enol ethers, Aldehydes | High yields and high diastereo- and enantioselectivities for anti-adducts. | nih.govacs.org |
| Mannich-Type Reaction | Zirconium(IV) t-butoxide | (R)-3,3'-Br₂BINOL | Acylhydrazones, Silyl enolates | Good yields and high enantiomeric excesses (up to 96% ee). | oup.com |
Strategies for Catalyst Stabilization and Recyclability (e.g., Molecular Sieves as Supports)
A significant challenge in both homogeneous and heterogeneous catalysis is the stability and recyclability of the catalyst. For zirconium-based catalysts, various strategies have been developed to enhance their robustness and facilitate their reuse, thereby improving the economic and environmental sustainability of chemical processes.
One effective method involves the use of additives like molecular sieves. In the zirconium-catalyzed oxidation of primary and secondary alcohols using tert-butyl hydroperoxide (TBHP), the inclusion of 3 Å molecular sieves is a key component of the procedure. acs.org Molecular sieves act as water scavengers, preventing catalyst deactivation and side reactions, which is crucial for achieving high conversion and selectivity. acs.orgchemrxiv.org They can also play a role in controlling the reaction environment to favor the desired product.
Immobilization of the active zirconium species onto solid supports is another widely employed strategy. This approach bridges the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of molecular catalysts with the ease of separation of solid catalysts. osti.gov
Silica Supports: Zirconium-modified silica (Zr/SiO₂) can be prepared by impregnating silica with a precursor like zirconium(IV) tert-butoxide (Zr(OᵗBu)₄). acs.org The zirconium precursor reacts with the surface hydroxyl groups of the silica, creating isolated zirconium sites. acs.org This material can then serve as a support for other catalytically active metals, demonstrating how zirconium can act as a promoter in a more complex heterogeneous system. acs.org
Mesoporous Molecular Sieves: Materials like MCM-41 and SBA-15, which have high surface areas and ordered pore structures, are excellent candidates for immobilizing catalysts. osti.gov While the direct immobilization of zirconium butoxide itself is less commonly detailed, the principle involves tethering homogeneous catalysts to these mesoporous supports, enhancing stability and preventing leaching of the active species. osti.gov
These strategies not only improve the operational stability of the catalysts but also simplify product purification by allowing for simple filtration to recover the catalyst for subsequent reaction cycles. The development of such recyclable catalysts is a key goal in designing greener chemical processes. chemrxiv.orgosti.gov
Zirconium Oxide-Based Catalysts for Specific Reactions (e.g., Oxygen Reduction Reaction)
Zirconium oxide (ZrO₂), often derived from precursors like zirconium butoxide, has emerged as a promising material in electrocatalysis, particularly for the oxygen reduction reaction (ORR). The ORR is a critical reaction in energy conversion devices like fuel cells and metal-air batteries. aip.orgbohrium.com While typically dominated by precious metal catalysts like platinum, research into more abundant and stable materials like zirconia is highly active.
Zirconia-based materials are effective for the ORR due to their stability, especially in acidic media, and the presence of oxygen vacancies which can act as active sites. aip.orgresearchgate.net The catalytic activity can be significantly enhanced by supporting zirconia nanoparticles on conductive carbon materials.
Zirconia/Carbon Composites (ZrO₂/C): Dispersing ZrO₂ nanoparticles on carbon black has been shown to create a catalyst with higher activity for the ORR compared to the carbon support alone. unesp.br In acidic media, these ZrO₂/C catalysts can exhibit high selectivity for the 2-electron reduction of oxygen to produce hydrogen peroxide (H₂O₂), a valuable chemical for advanced oxidation processes. unesp.br The modification of carbon with ZrO₂ nanoparticles can increase H₂O₂ yields from 74.5% (for treated carbon) to 84.2%. unesp.br In alkaline media, ZrO₂ embedded in N-enriched carbon (ZrO₂/NC) shows comparable electrocatalytic activity to commercial Pt/C catalysts, with a half-wave potential of 0.815 V and superior durability. aip.org The reaction proceeds primarily via the more efficient 4-electron pathway to water. aip.org
Zirconium Oxynitride (ZrOₓNᵧ): Incorporating nitrogen into the zirconia lattice to form zirconium oxynitride has been identified as a highly effective strategy for boosting ORR activity. nih.gov Catalysts composed of ZrOₓNᵧ nanoparticles on multiwalled carbon nanotubes (MWCNTs) have demonstrated the highest ORR activity among oxide-based catalysts in acidic conditions. nih.gov These materials can achieve performance in single-cell fuel cell tests that are comparable to state-of-the-art iron-nitrogen-carbon (Fe/N/C) catalysts. nih.gov The high activity is attributed to the formation of highly active sites on the ZrOₓNᵧ particles following thermal treatment. nih.gov
The creation of oxygen vacancies and the nature of the support material are crucial factors. researchgate.net For instance, using multi-walled carbon nanotubes as a support helps to connect the ZrOₓ particles electrically and enhance the utilization of the catalyst surface area. researchgate.net
Table 2: Performance of Zirconium Oxide-Based Catalysts in the Oxygen Reduction Reaction (ORR)
| Catalyst | Support Material | Reaction Medium | Key Performance Metric | Pathway | Ref |
|---|---|---|---|---|---|
| ZrO₂/C | Carbon Black (Printex L6) | Acidic | 84.2% H₂O₂ yield | 2-electron to H₂O₂ | unesp.br |
| ZrO₂/NC | N-doped Carbon | Alkaline | Half-wave potential: 0.815 V | ~4-electron to H₂O | aip.org |
| ZrOₓNᵧ | Multiwalled Carbon Nanotubes (MWCNTs) | Acidic | 10 mA cm⁻² at 0.9 V in a single cell | 4-electron to H₂O | nih.gov |
Advanced Characterization of Zirconium Butoxide Derived Materials
Structural and Morphological Characterization Techniques
The physical structure and form of zirconium butoxide-derived materials are fundamental to their performance. Techniques ranging from X-ray diffraction to high-resolution microscopy are employed to obtain a comprehensive understanding of these features at macro, micro, and nanoscales.
X-ray Diffraction (XRD) for Crystallinity and Phase Transitions
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials derived from zirconium butoxide. It provides crucial information on the phase composition (such as monoclinic, tetragonal, or amorphous), crystallite size, and phase transitions that occur during thermal processing. mdpi.comosti.govaip.org
The synthesis and processing conditions play a significant role in determining the final crystalline phase of zirconia. For instance, zirconia powders produced via a sol-gel process using zirconium butoxide are typically amorphous when heated below 400°C. ipme.ru As the annealing temperature increases, crystallization occurs. A tetragonal phase is often observed to form at temperatures above 400°C. ipme.ru Further heating to around 600°C can initiate the formation of the monoclinic phase, leading to a mixed-phase material. ipme.ruresearchgate.net The presence of certain additives or processing atmospheres can stabilize specific phases; for example, pyrolysis in a reduced atmosphere can increase the retention of the tetragonal phase compared to pyrolysis in air. researchgate.net
The crystallite size, which can be calculated from the broadening of XRD peaks using the Scherrer formula, is also highly dependent on the annealing temperature. mdpi.com Generally, crystallite size increases with higher annealing temperatures. ipme.ru Studies have shown that for zirconia powders obtained from zirconium butoxide and annealed at 700°C and 800°C, the crystallite size for the monoclinic phase was around 20–25 nm, while the tetragonal phase had crystallites of 17–28 nm. ipme.ru Thin films prepared via sol-gel can remain amorphous up to 400°C, with a tetragonal structure appearing at 600°C and forming nanostructured layers with crystallite dimensions of about 15 nm at temperatures up to 900°C. aip.org
The aging time of the precursor sol has also been shown to affect the phase composition. An investigation into zirconia powders from aged zirconium butoxide sols revealed that all samples contained a mix of tetragonal and baddeleyite (monoclinic) phases, with the relative amounts influenced by the aging period. uctm.eduuctm.edu
Table 1: Influence of Processing Conditions on the Phase and Crystallite Size of Zirconia Derived from Zirconium Butoxide
| Precursor/Method | Processing Condition | Resulting Phase(s) | Crystallite Size (nm) | Reference(s) |
|---|---|---|---|---|
| Zirconium n-propoxide (sol-gel) | Annealed at 500°C | Tetragonal | - | ipme.ru |
| Zirconium n-propoxide (sol-gel) | Annealed at 600°C | Monoclinic and Tetragonal | - | ipme.ru |
| Zirconium n-propoxide (sol-gel) | Annealed at 800°C | Monoclinic and Tetragonal | ~30 | ipme.ru |
| Zirconium butoxide (pyrolysis) | 900°C in air | Monoclinic (~99%), Tetragonal (~1%) | - | researchgate.net |
| Zirconium butoxide (pyrolysis) | 900°C in reduced atmosphere | Monoclinic (~89%), Tetragonal (~11%) | - | researchgate.net |
| Zirconium butoxide (sol-gel) | Annealed at 600°C | Tetragonal | - | aip.org |
| Zirconium butoxide (sol-gel) | Annealed at 900°C | Tetragonal | ~15 | aip.org |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, particle size, and aggregation state of materials synthesized from zirconium butoxide.
SEM analysis provides information about the surface morphology of materials. Zirconia nanoparticles synthesized via sol-gel methods often appear as spherically shaped and can be heavily aggregated. acs.org In other preparations, such as those involving an advanced oxidation process followed by hydrothermal treatment, the zirconia product consists of microspheres made up of smaller primary nanoparticles. rsc.org For composite materials, like ZrO₂–TiO₂ coatings, SEM reveals an island-like surface structure typical of sol-gel derived films. mdpi.com The morphology of electrospun fibers from a zirconium butoxide/polymer composite shows smooth, uniform surfaces for the as-synthesized fibers, which become rougher after calcination as the zirconia crystallizes. researchgate.net
TEM offers higher resolution, enabling the direct measurement of nanoparticle and crystallite sizes. TEM analysis of zirconia nanoparticles can confirm their near-spherical shape and provide size distributions, which can range from 10-25 nm depending on the synthesis route. researchgate.net For thin films, TEM can reveal the grain size, which has been reported to be in the range of 10 to 20 nm for films grown by pulsed-pressure metalorganic chemical vapor deposition (PP-MOCVD). cambridge.orguci.edu High-resolution TEM (HRTEM) can even visualize the lattice fringes of individual nanocrystals, confirming their crystalline nature and providing information on lattice spacing. rsc.orgmedcraveonline.com For example, HRTEM of hydrothermally synthesized zirconia nanoparticles showed well-resolved lattice fringes with a spacing of 2.84 ± 0.04 Å, corresponding to the (111) plane of monoclinic ZrO₂. medcraveonline.com
Table 2: Morphological and Size Analysis of Zirconium Butoxide-Derived Materials by SEM and TEM
| Material/Method | Analytical Technique | Observed Morphology | Particle/Grain Size | Reference(s) |
|---|---|---|---|---|
| ZrO₂ Nanoparticles (sol-gel) | SEM | Spherically shaped, aggregated | 76 nm (DLS size) | acs.orgnih.gov |
| ZrO₂ Microspheres (AOP/hydrothermal) | SEM/TEM | Microspheres of aggregated nanoparticles | 5–8 nm (primary nanoparticles) | rsc.org |
| ZrO₂ Thin Films (PP-MOCVD) | TEM | Nanocrystalline grains | 10–20 nm | cambridge.orguci.edu |
| ZrO₂ Nanoparticles (hydrothermal) | HRTEM | Single phase nanocrystalline grains | - | medcraveonline.com |
| ZrO₂-SiO₂ Nanoparticles | HRTEM | Mixture of spherical and rod-like shapes | 2-5 nm | mdpi.com |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials derived from zirconium butoxide, particularly thin films and coatings. It provides three-dimensional surface maps and quantitative data on surface roughness, such as the root mean square (RMS) roughness.
AFM studies on zirconia thin films reveal that surface morphology and roughness are highly dependent on preparation and treatment conditions. For instance, ZrO₂ thin films prepared from a zirconium butoxide precursor modified with 2,4-pentanedione and annealed at 400 °C can exhibit a flat surface with an RMS roughness of 0.50 nm. cambridge.org In another study, the RMS roughness of mesoporous zirconia films was found to increase significantly with the aging time of the precursor sol, from 0.42 nm for a 1-day aged sol to 2.80 nm for a 5-day aged sol. aip.org This correlates with an increase in film porosity. aip.org
The deposition temperature and number of deposition cycles in atomic layer deposition (ALD) also influence surface roughness. For ZrO₂ films grown from tetrakis(dimethylamido)zirconium, the RMS roughness was found to be less than 4% of the film thickness, indicating very smooth surfaces. rsc.orgrsc.org The surface morphology can change from tapered posts to undulating mountain-like structures as the number of ALD cycles increases. rsc.orgrsc.org
Table 3: Surface Roughness of Zirconia Films Measured by AFM
| Film Preparation Method | Processing/Synthesis Condition | RMS Roughness (nm) | Reference(s) |
|---|---|---|---|
| Sol-gel (precursor with 2,4-pentanedione) | Annealed at 400°C, UV-irradiated | 0.50 | cambridge.org |
| Sol-gel (precursor with 2,4-pentanedione) | Annealed at 400°C, UV-irradiated | 0.34 | cambridge.org |
| Sol-gel (mesoporous film) | 1-day aged sol | 0.42 | aip.org |
| Sol-gel (mesoporous film) | 5-day aged sol | 2.80 | aip.org |
| Atomic Layer Deposition (ALD) | 150°C, 100-400 cycles | < 1.8 | rsc.org |
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a TEM-based technique used to determine the crystal structure of microscopic specimens. When applied to materials derived from zirconium butoxide, SAED provides definitive evidence of their crystallinity and phase.
For nanomaterials, SAED patterns can distinguish between amorphous, polycrystalline, and single-crystal structures. An amorphous material produces diffuse halos, a polycrystalline material generates a set of concentric rings, and a single crystal yields a pattern of distinct spots.
In studies of zirconia nanoparticles, SAED patterns have been used to confirm the crystalline phases identified by XRD. For example, the SAED pattern of hydrothermally synthesized ZrO₂ nanoparticles showed diffraction rings corresponding to the (ˉ111), (111), (122), and (131) lattice planes of the monoclinic phase, which was in good agreement with XRD results. medcraveonline.com Similarly, SAED analysis of bio-fabricated ZrO₂ nanoparticles exhibited ring structures with slight crystalline spots, with lattice fringes corresponding to the (101) plane of tetragonal ZrO₂. biointerfaceresearch.com For Si-ZrO₂ nanoparticles, the SAED pattern clearly displayed lattice planes for both ZrO₂ and silica (B1680970), reflecting a high degree of crystallization. mdpi.com In some cases, electron diffraction of single nanoparticles has suggested the presence of a crystalline orthorhombic phase, even when XRD patterns were indistinct. osti.gov
Low-Energy Electron Diffraction (LEED) for Surface Ordering
Low-Energy Electron Diffraction (LEED) is a highly surface-sensitive technique used to determine the crystallographic structure of the surface of single-crystal materials. It is most applicable to well-ordered, epitaxial thin films. While less common for the typically polycrystalline or amorphous materials derived from zirconium butoxide via sol-gel or precipitation, its application would be relevant for films grown under highly controlled conditions, such as molecular beam epitaxy or certain chemical vapor deposition methods, aiming for single-crystal-like surfaces. The search for specific applications of LEED to zirconium butoxide-derived materials did not yield detailed research findings within the scope of this review. This suggests that the materials produced from this precursor are generally not suited for this type of highly specific surface structural analysis, which requires long-range atomic order at the surface.
Spectroscopic and Elemental Analysis
This section would typically cover techniques like X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), and Fourier-Transform Infrared Spectroscopy (FTIR) to determine elemental composition, chemical states, and the presence of functional groups. However, detailed content for this section was not requested within the scope of the provided outline.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical tool for identifying functional groups and molecular vibrations within a material. In the context of zirconium butoxide-derived materials, FTIR is instrumental in monitoring the transformation from the alkoxide precursor to the final zirconium-based product, typically zirconia (ZrO₂).
During the sol-gel process, the hydrolysis and condensation of zirconium butoxide lead to the formation of Zr-O-Zr networks. FTIR spectra can track the disappearance of bands associated with the butoxy groups (C-H and C-O vibrations) and the emergence of characteristic bands for Zr-O bonds. For instance, a broad band in the 3700-3200 cm⁻¹ range is indicative of O-H stretching vibrations from adsorbed water and Si-OH groups in silica-containing composites. scielo.br The band at approximately 1630-1640 cm⁻¹ corresponds to the deformation of O-H bonds. scielo.br
In the synthesis of zirconia nanoparticles, the presence of a strong absorption band around 466 cm⁻¹ is attributed to the vibration of the Zr-O bond in ZrO₂. ipme.ru Studies on zirconia xerogels have shown adsorption peaks at 1453 and 1561 cm⁻¹, indicating the presence of bidentate acetate (B1210297) ligands when acetic acid is used as a chelating agent. ipme.ru The intensity of hydroxyl group bands is observed to decrease with increasing annealing temperatures, signifying the conversion of zirconium hydroxide (B78521) to zirconium oxide. ipme.ru
When zirconium butoxide is used to create composite materials, such as with poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)), FTIR can reveal interactions between the polymer matrix and the zirconia nanoparticles. For example, in P(VDF-TrFE)/ZrO₂-MMA nanocomposites, the disappearance of the strong C=O absorption band at 1745 cm⁻¹ from methyl methacrylate (B99206) (MMA) suggests its involvement in the composite structure. scielo.brscielo.br The gradual increase in absorbance at 466 and 591 cm⁻¹ with higher ZrO₂ content further confirms the presence of Zr-O bonds. scielo.br
Table 1: Key FTIR Bands in Zirconium Butoxide Derived Materials
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3700-3200 | O-H stretching (adsorbed water, Si-OH) | scielo.br |
| 1745 | C=O stretching (from MMA) | scielo.brscielo.br |
| 1630-1640 | O-H bending | scielo.br |
| 1561, 1453 | Bidentate acetate ligands | ipme.ru |
| 1130-1000 | Si-O-Si stretching | scielo.br |
| 945 | =CH out-of-plane deformation (from MMA) | scielo.br |
| 805 | Si-O-Si symmetric vibration | rsc.org |
| 660 | O-C=O bending (from MMA) | scielo.br |
| 591, 466 | Zr-O stretching | ipme.ruscielo.br |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a technique used in conjunction with electron microscopy to determine the elemental composition of a sample. It is particularly useful for confirming the presence and distribution of zirconium and other elements in materials synthesized from zirconium butoxide.
In the creation of mixed oxide materials, such as SiO₂/Al₂O₃/ZrO₂, EDS analysis can verify the incorporation of zirconium into the silica-alumina matrix. scielo.br Although the quantitative results from EDS may not perfectly match the theoretical weight percentages due to differences in precursor hydrolysis rates, it provides valuable information on the homogeneity and dispersion of the elements. scielo.br For instance, in SiO₂/Al₂O₃/ZrO₂ materials, EDS data, along with X-ray Photoelectron Spectroscopy (XPS), has confirmed the insertion of aluminum and zirconium atoms into the silica matrix without phase segregation. scielo.br
EDS is also employed to analyze the composition of thin films. For lead-zirconium-titanate (PZT) films prepared using zirconium butoxide, EDS can be used to determine the concentrations of lead and titanium. aip.org However, challenges can arise from peak overlaps, such as the Zr Lα and Pt Mα peaks when films are deposited on platinum-coated substrates, necessitating complementary techniques like XPS for accurate zirconium quantification. aip.org In the synthesis of ZrO₂-ZnO nanoparticles, EDS is used to confirm the elemental composition of the mixed metal oxide. acs.org
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a material and is often used to determine its optical properties, such as transparency and band gap.
For materials derived from zirconium butoxide, UV-Vis spectroscopy can be used to assess their transparency and to study the incorporation of zirconia. For example, P(VDF-TrFE)/ZrO₂-MMA nanocomposites have been shown to be highly transparent in the visible spectral region (400-800 nm). scielo.brscielo.br The UV-Vis spectra of these composites show an absorption band at around 270 nm, which has been attributed to ZrO₂. scielo.br
In the study of acetylacetone-modified zirconia sol-gel materials, UV-Vis spectroscopy, in combination with theoretical calculations, has been used to interpret the electronic transitions. nih.govresearchgate.net Observed UV-Vis bands at 315 nm and 298/288 nm were assigned to partial ligand-metal charge transitions and intra-/inter-acetylacetone ligand transitions, respectively. nih.govresearchgate.net The optical absorption of ZrO₂ nanoparticles synthesized hydrothermally shows an absorption peak around 320-342 nm, which is characteristic of the material. ijsr.net
Inductively Coupled Plasma (ICP) Analysis
Inductively Coupled Plasma (ICP) analysis, often coupled with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), is a highly sensitive technique for determining the elemental composition of a sample with high accuracy and precision.
In the context of zirconium butoxide-derived materials, ICP analysis is crucial for quantifying the zirconium content and identifying trace impurities. For instance, in the synthesis of zirconia-doped materials, ICP-OES can be used to determine the exact loading of the dopant and the host material. kaimosi.com It has been used to confirm the elemental composition of Ti and Zr in a commercial zirconium butoxide solution, revealing the presence of titanium as an impurity. mdpi.com
ICP-OES has also been utilized to measure the ratio of zirconia to silica in mesoporous materials, showing that the incorporation of zirconium can vary depending on the synthesis conditions. nih.gov For hybrid materials, such as those combining an organic dyad with a zirconium-based inorganic matrix, ICP-MS can provide the elemental analysis necessary to determine the approximate molecular formula. acs.org
Thermal and Mechanical Characterization
The thermal stability and mechanical properties of materials derived from zirconium butoxide are critical for their potential applications. Techniques such as Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) provide essential data in these areas.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition behavior of materials.
For materials synthesized from zirconium butoxide, TGA is used to follow the conversion from the precursor gel to the final ceramic. The TGA curve of a zirconium hydroxide gel, synthesized from zirconium n-butoxide, shows significant weight loss from room temperature up to about 300°C, which is attributed to the elimination of physisorbed and structural water. unal.edu.co Another study on zirconia xerogel showed a considerable weight loss between 40 and 200°C due to dehydration, followed by an exothermic peak around 450°C related to the combustion of organic compounds. ipme.ru
In the case of gels prepared from modified zirconium n-butoxide, TGA revealed a multi-step mass loss process. capes.gov.bracs.org The initial steps involve condensation reactions and the decomposition of acetylacetonato groups at lower temperatures, while at higher temperatures, the elimination of butene from residual butoxide groups occurs. capes.gov.bracs.org For zirconia-filled nitrile rubber composites, TGA showed that the incorporation of zirconia significantly improves the thermal stability of the polymer. nih.gov The weight loss in these composites occurs in stages, including the evaporation of residual solvents, followed by the degradation of the polymer chains at higher temperatures. nih.gov
Table 2: TGA Findings for Zirconium Butoxide Derived Materials
| Material | Temperature Range (°C) | Observation | Reference |
| Zirconium Hydroxide Gel | Ambient - 300 | Elimination of physisorbed and structural water | unal.edu.co |
| Zirconia Xerogel | 40 - 200 | Dehydration | ipme.ru |
| Zirconia Xerogel | ~450 | Combustion of organic compounds | ipme.ru |
| Zirconia-filled Nitrile Rubber | 400 - 500 | Degradation of polymer chains | nih.gov |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials, particularly polymers and composites. csjmu.ac.in It measures the mechanical properties, such as storage modulus and loss tangent (tan δ), as a function of temperature and frequency.
In materials derived from zirconium butoxide, DMA is primarily used to characterize polymer-zirconia composites. For poly(vinyl butyral) (PVB)/zirconia hybrid films, DMA showed that the glass transition temperature (Tg) of PVB shifted to higher temperatures with the hybridization of zirconia, indicating an interaction between the polymer and the inorganic phase. emerald.com
For zirconia-filled nitrile rubber (NBR) composites, DMA results demonstrated a significant reinforcement effect. nih.govacs.org The storage modulus of the filled composites was considerably higher than that of the unfilled NBR, particularly in the rubbery region. nih.govacs.org The peak height of the tan δ curve decreased with increasing zirconia content, which, along with a positive shift in the tan δ peak, supports the idea of strong rubber-filler interaction and increased cross-linking density. nih.gov Similarly, in polyimide composites containing titania derived from a metal alkoxide, DMA showed an increase in the glass transition temperature, suggesting strong interfacial interactions. researchgate.net
Thermal Stability Studies of Films and Nanoparticles
The thermal stability of materials derived from zirconium butoxide, such as zirconia (ZrO2) films and nanoparticles, is a critical factor for their application in high-temperature environments, including as thermal barrier coatings and catalyst supports. mdpi.comosti.gov Studies have shown that the thermal behavior and phase transformations of these materials are influenced by several factors, including their morphology, particle size, and the surrounding atmosphere.
Zirconia exists in three main crystalline phases at atmospheric pressure: monoclinic, tetragonal, and cubic. unl.edu The cubic phase is generally stable only at very high temperatures, but it can be stabilized at lower temperatures in nanocrystalline form or by doping with other oxides. unl.eduresearchgate.net
Research on zirconia films produced by chemical vapor deposition using zirconium tetra-tert-butoxide has shown that film growth is negligible below 573 K and peaks around 723 K. capes.gov.br Above this temperature, the growth rate decreases, possibly due to carbon poisoning. capes.gov.br The decomposition of butoxide species is considered the rate-limiting step in the film growth process. capes.gov.br
The thermal stability of zirconia nanoparticles is also a subject of extensive research. For instance, zirconia nanoparticles coated onto gold nanoparticles have demonstrated remarkable thermal stability, with the gold core remaining unchanged at temperatures up to 1200 °C. researchgate.net The zirconia coating itself undergoes a phase transformation from tetragonal to monoclinic as the temperature increases. researchgate.net
Thermally stable polyimide films have been modified with zirconia nanoparticles to enhance their functional properties. nih.gov Thermogravimetric analysis (TGA) of these nanocomposite films revealed excellent thermal stability up to approximately 420 °C. nih.gov Similarly, zirconia nanoparticles have been incorporated into intumescent flame retardant coatings, where they improve thermal stability at 800 °C by promoting the formation of residual char. mdpi.com
The thermal stability of zirconia is also linked to its porous structure. Heat treatment can lead to the collapse of pores and phase transformations. For example, hierarchically porous zirconia derived from a modified zirconium t-butoxide precursor loses its microporosity and transforms into a tetragonal phase at 600°C, and further heating to 900°C results in the collapse of pores and transformation to the monoclinic phase. d-nb.info
The table below summarizes findings on the thermal stability of various zirconia materials.
| Material | Synthesis/Treatment | Key Findings |
| ZrO2 Films | Chemical Vapor Deposition from Zirconium tetra-tert-butoxide | Growth peaks at 723 K; stability of butoxide species is rate-limiting. capes.gov.br |
| Gold Nanoparticles with ZrO2 Coating | Sol-gel method | Au core stable up to 1200 °C; ZrO2 transforms from tetragonal to monoclinic with increasing temperature. researchgate.net |
| Polyimide/ZrO2 Nanocomposite Films | In-situ polymerization | Excellent thermal stability up to ~420 °C. nih.gov |
| Intumescent Flame Retardant Coatings with ZrO2 NPs | Grinding, mixing, and curing | Improved thermal stability at 800 °C. mdpi.com |
| Hierarchically Porous Zirconia | Precursor modification and hydrolysis | Microporosity lost and transforms to tetragonal phase at 600 °C; pores collapse and transforms to monoclinic at 900 °C. d-nb.info |
| Nanostructurally Stabilized Zirconia Films | Ion-beam assisted deposition | Retain cubic phase up to 850 °C. unl.edu |
| Amorphous Mesostructured Zirconia | Evaporation-induced self-assembly | Begins to crystallize from amorphous to tetragonal phase in air starting from 420 °C. rsc.org |
Porosity and Surface Area Analysis
The porosity and surface area of materials derived from zirconium butoxide are crucial properties that determine their performance in applications such as catalysis, adsorption, and sensing. These characteristics are typically analyzed using gas adsorption techniques, most notably the Brunauer-Emmett-Teller (BET) method.
Nitrogen Adsorption-Desorption Isotherms (BET Method)
Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. The shape of the isotherm provides qualitative information about the pore structure. Materials derived from zirconium butoxide often exhibit Type IV isotherms, which are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). scirp.orgacs.org
The specific surface area of zirconia materials can be significantly influenced by the synthesis method and subsequent treatments. For instance, zirconia hollow microboxes synthesized using a calcium carbonate template showed a BET specific surface area of 247.88 m²/g before calcination. rsc.org In another study, mesoporous zirconia nanoparticles synthesized via a micelle-templating method exhibited surface areas ranging from 37 to 57 m²/g after calcination. acs.org The solvent ratio used during synthesis was found to significantly impact the resulting surface area. acs.org
Post-synthesis treatments can also dramatically alter the surface area. For example, treating hydrous zirconia with NaOH or NH4OH solutions before calcination was found to significantly increase the specific surface area of the final zirconium oxide product. uchile.cl
The table below presents BET surface area data for various zirconia materials derived from zirconium butoxide.
| Material | Synthesis Method | BET Surface Area (m²/g) |
| ZrO2 Hollow Microboxes (before calcination) | Template-assisted hydrolysis of zirconium n-butoxide | 247.88 rsc.org |
| ZrO2 Hollow Microboxes (after calcination) | Template-assisted hydrolysis of zirconium n-butoxide | 90.86 rsc.org |
| ZrO2 Nanoparticles | Template-assisted hydrolysis of zirconium n-butoxide | 57.86 rsc.org |
| Mesoporous ZrO2 Nanoparticles (calcined) | Micelle-templating with cyclohexane/water | 37 - 57 acs.org |
| Hierarchically Porous ZrO2 | Precursor modification and hydrolysis in boiling water | ~270 d-nb.info |
| Porous ZrO2 Hollow Microspheres | Pollen template-assisted solvothermal method | 40.92 |
| Zr-FDU-12 (direct synthesis) | Direct synthesis | 709 nih.gov |
| Hydrous Zirconia (commercial) | - | 400 uchile.cl |
| Hydrous Zirconia (sol-gel) | Sol-gel | 419 uchile.cl |
Pore Size Distribution Analysis
Pore size distribution analysis, often performed using the Barrett-Joyner-Halenda (BJH) method on the desorption branch of the nitrogen isotherm, provides quantitative information about the distribution of pore sizes within a material. scirp.orgiastate.edu This is critical for applications where specific pore architectures are required.
For materials derived from zirconium butoxide, the pore size distribution can be tailored by controlling the synthesis conditions. For example, in the synthesis of Al2O3-ZrO2 mixed oxides using zirconium n-propoxide (a related alkoxide), the water addition rate was found to influence the pore size distribution, with lower rates leading to a bimodal distribution. scirp.org Similarly, for mesoporous zirconia nanoparticles, the solvent ratio (cyclohexane/water) was a key parameter in controlling the pore size, with pore diameters ranging from 3 to 17 nm being achieved. acs.org
The aging time of zirconium butoxide sols has also been shown to affect the pore structure of the resulting zirconia nanopowders. uctm.edu Longer aging times led to a higher pore volume and a larger average pore diameter. uctm.edu
The table below provides examples of pore size characteristics for different zirconia-based materials.
| Material | Synthesis Method | Pore Size Characteristics |
| Al2O3-ZrO2 Supports | Sol-gel with varying water addition rates | Bimodal or monomodal distribution depending on water addition rate; average pore diameter decreased with increased water addition. scirp.org |
| Mesoporous ZrO2 Nanoparticles | Micelle-templating with varying solvent ratios | Narrow pore size distribution in the range of 3–17 nm. acs.org |
| ZrO2 Nanopowders | Sol-gel with varying aging times | Average pore diameter and pore volume increased with longer aging time. uctm.edu |
| Hierarchically Porous ZrO2 | Precursor modification and hydrolysis | Macro-, meso-, and microporosity observed; mesopores around 3 nm after 600°C heat treatment. d-nb.info |
| Porous ZrO2 Hollow Microspheres | Pollen template-assisted solvothermal method | Average pore size of 10.3 nm. |
| Zr-FDU-12 (direct synthesis) | Direct synthesis | 18.7 nm. nih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Zirconium Butoxide Derivatives for Specific Material Properties
The functionalization of zirconium butoxide through chemical modification is a burgeoning field of research, aiming to synthesize novel derivatives with tailored properties for specific applications. By introducing different organic ligands or creating composite materials, scientists can fine-tune the resulting material's characteristics, such as thermal stability, optical properties, and mechanical strength.
One area of focus is the preparation of stabilized zirconia (ZrO₂) materials. For instance, zirconium butoxide is a key ingredient in the sol-gel synthesis of ceria-stabilized zirconia polycrystals, which are used as protective coatings on steel and ferrous alloys. fishersci.nlchemicalbook.com The modification of zirconium butoxide with acetylacetone (B45752) is another example, leading to the formation of complex zirconium-based gels. nih.gov
Recent research has also delved into creating hybrid organic-inorganic materials. In one study, hybrid microspheres were synthesized by impregnating copolymer beads with zirconium butoxide, followed by a sol-gel reaction. researchgate.net This process allows for the creation of materials that combine the properties of both the polymer and the inorganic oxide. researchgate.net Furthermore, studies into the interaction of zirconium butoxide with various ligands, such as phosphonates and phosphinates, on atomically precise zirconium oxo clusters are providing fundamental insights into surface chemistry. nih.govrsc.org This knowledge is crucial for developing derivatives with controlled surface properties. nih.govrsc.org
The synthesis of doped zirconia nanocrystals from zirconium butoxide precursors is another promising direction. For example, titanium and europium co-doped zirconia nanocrystals have been synthesized via a solvothermal method using zirconium butoxide. mdpi.com These materials exhibit unique photoluminescent properties, making them suitable for applications in optical devices and sensors. mdpi.com
Table 1: Examples of Zirconium Butoxide Derivatives and Their Properties
| Derivative/Modification | Precursors/Method | Resulting Material | Key Properties/Applications |
| Ceria Stabilization | Zirconium(IV) butoxide, Cerium salts | CeO₂-stabilized zirconia polycrystals | Protective coatings for steel and ferrous alloys. fishersci.nlchemicalbook.com |
| Acetylacetone Modification | Zirconium butoxide, Acetylacetone | Zr(IV)-AcAc gel | Precursor for advanced ceramic materials. nih.gov |
| Hybridization with Polymers | Zirconium butoxide, Poly(4-vinylbenzyl trimethylammonium chloride-co-2-hydroxyethyl methacrylate) | Hybrid organic-inorganic microspheres | Materials for surface processes, such as adsorption. researchgate.net |
| Ligand Exchange | Zirconium oxo clusters, Phosphinic acids | Monophenylphosphinate-capped Zr₆ clusters | Provides fundamental insights into surface chemistry and ligand binding. nih.govrsc.org |
| Doping with Metal Ions | Zirconium butoxide, Titanium tetrabutoxide, Europium(III) nitrate | Ti⁴⁺/Eu³⁺ co-doped ZrO₂ nanocrystals | Photoluminescence for optical applications. mdpi.com |
Advancements in Catalytic Efficiency and Selectivity via Zirconium Butoxide Mediated Systems
Zirconium butoxide and its derivatives are pivotal in the development of advanced catalytic systems. Research is intensely focused on enhancing their catalytic efficiency and, crucially, their selectivity for desired products in organic transformations. Zirconium's low toxicity and affordability make it an attractive alternative to more expensive transition metals. nih.gov
Zirconium alkoxides, including zirconium tert-butoxide, are used to prepare highly efficient and air-stable chiral zirconium catalysts. pnas.org These catalysts have demonstrated remarkable performance in enantioselective reactions such as Mannich-type, aza Diels–Alder, and aldol (B89426) reactions, which are fundamental in pharmaceutical synthesis. pnas.org The development of these selective catalysts opens avenues for more sustainable and efficient chemical manufacturing. nih.gov
In oxidation catalysis, systems employing zirconium alkoxides like Zr(O-t-Bu)₄ or Zr(O-n-Pr)₄ with hydroperoxides have been developed for the oxidation of primary and secondary alcohols to aldehydes and ketones. acs.org Researchers are fine-tuning these systems by adjusting reaction temperatures and reagents to achieve high yields and selectivity, minimizing the formation of byproducts like carboxylic acids. acs.org
Furthermore, zirconium butoxide is used as a precursor to create zirconia (ZrO₂) supports for other metal catalysts. The interaction between the active metal and the zirconia support can significantly enhance catalytic performance. nih.gov For example, copper catalysts supported on ZrO₂-Al₂O₃ have shown high efficiency and selectivity in the conversion of ethanol (B145695) to ethyl acetate (B1210297). nih.gov The zirconia component provides thermal stability and possesses both acidic and basic sites that contribute to the catalytic activity. nih.govmdpi.com The formation of zirconium oxo clusters from alkoxide precursors has been identified as the active catalytic species in several reactions, including direct amide bond formations. researchgate.net This understanding of the in operando catalyst structure is crucial for designing more robust and efficient catalytic processes. researchgate.net
Table 2: Research Findings on Zirconium Butoxide in Catalysis
| Catalytic System | Reaction Type | Key Findings |
| Chiral Zr catalyst from Zr(OᵗBu)₄ and BINOL derivatives | Enantioselective Mannich-type reaction | Air-stable, storable catalyst; high yields and enantioselectivity. pnas.org |
| Zr(O-n-Pr)₄ / tert-butyl hydroperoxide | Oxidation of primary alcohols | Selective conversion to aldehydes by controlling reaction conditions. acs.org |
| Nano-ZrO₂ (from Zr precursors) | Synthesis of bioactive heterocycles | Recyclable, efficient catalyst for producing pyrazoles, imidazoles, etc. nih.gov |
| Cu on ZrO₂–Al₂O₃ support | Ethanol dehydrogenative coupling | High ethanol conversion and selectivity to ethyl acetate due to strong metal-support interaction. nih.gov |
| Zirconium oxo clusters (from Zr alkoxides) | Direct amide bond formation | In-situ formed oxo clusters identified as the active catalytic species. researchgate.net |
Design of Tailored Material Architectures with Enhanced Functionality
A significant frontier in materials science involves using zirconium butoxide to construct materials with precisely controlled architectures at the micro- and nanoscale. This "bottom-up" approach allows for the creation of materials with enhanced functionalities for applications ranging from electronics to thermal insulation.
The sol-gel process, which often employs zirconium butoxide, is a versatile method for creating thin films and nanostructured materials. chemimpex.comontosight.ai It enables the fabrication of anti-glare, anti-radiation, and anti-static coatings for electronic displays, as well as components for oxygen sensors. chemicalbook.comunilongmaterial.com
Researchers are also exploring advanced fabrication techniques like ice templating (freeze casting) to create highly porous ceramic architectures. By using zirconium n-butoxide as a precursor in combination with other materials, porous ZrB₂/ZrC/SiC composite monoliths have been synthesized. researchgate.net This method allows for the creation of lightweight materials with anisotropic pore structures, which are promising for applications such as high-temperature thermal insulation. researchgate.net
The synthesis of hybrid materials with complex architectures is another active area. For example, hybrid microspheres have been created by first synthesizing polymeric beads and then impregnating them with a zirconium butoxide solution to form an internal zirconium oxide phase via a sol-gel reaction. researchgate.net The ability to control the synthesis variables allows for tailoring the properties of these composite microspheres for specific surface-based applications. researchgate.net Time-resolved small-angle X-ray scattering studies are providing deeper insights into the early stages of structural evolution in zirconia precursor sols, enabling better control over the final material architecture. utwente.nl
Theoretical Prediction and Experimental Validation of New Zirconium Butoxide Chemistry
The synergy between theoretical modeling and experimental work is accelerating the discovery and understanding of new chemical systems based on zirconium butoxide. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structures, stabilities, and reaction pathways of zirconium complexes, which can then be validated through spectroscopic and diffraction experiments.
For instance, DFT calculations have been used to predict the most probable structures of complexes formed during the hydrolysis and condensation of acetylacetone-modified zirconium butoxide. nih.gov These theoretical predictions were subsequently validated by comparing simulated UV-Vis and IR spectra with experimental data, providing a clear picture of the gel's building blocks. nih.gov
Computational studies have also been crucial in understanding catalytic mechanisms. The preference for mono- or double-insertion of phenyl isocyanate into zirconium n-butoxide compared to its titanium analogue was successfully probed using DFT calculations, explaining the different reactivities observed experimentally. acs.org Similarly, computational studies combined with experimental evidence have shown that zirconium oxo clusters, rather than monomeric species, are the active catalysts in certain reactions, transforming the understanding of these catalytic systems. researchgate.net
The thermodynamics of ligand binding to zirconium oxo cluster surfaces have been investigated through a combination of theoretical calculations and experimental techniques. nih.gov This research has refuted the assumption that ligand adsorption energy is unaffected by surrounding ligands, providing a more nuanced understanding of surface chemistry that is critical for designing functional materials. nih.gov Experimental validation of DFT predictions regarding the formation of specific Y-Zr-O nanoclusters in steel alloys further underscores the predictive power of these computational approaches in complex multicomponent systems. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
